molecular formula C11H11NO2 B13601842 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile

3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile

Numéro de catalogue: B13601842
Poids moléculaire: 189.21 g/mol
Clé InChI: LWGSYEBXSIHNIY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile (CAS 1520293-45-1) is a high-purity heterocyclic building block of significant interest in medicinal and organic chemistry. With a molecular formula of C11H11NO2 and a molecular weight of 189.21 g/mol, this compound is supplied with a typical purity of 98% . It belongs to the 2,3-dihydrobenzofuran class of compounds, which are recognized as "privileged structures" in drug discovery due to their presence in numerous biologically active natural products and pharmaceuticals . These scaffolds are frequently utilized as chemical platforms for designing targeted libraries of small molecules. Researchers value 2,3-dihydrobenzofuran derivatives for their potential as bioinspired lead compounds. Scientific studies have explored these structures in the design of inhibitors for therapeutic targets such as microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in inflammation . Furthermore, various dihydrobenzofuran derivatives isolated from natural sources have demonstrated notable anticancer and anti-angiogenic properties in preliminary research, highlighting the pharmacological relevance of this structural motif . The 2,3-dihydrobenzofuran core is a common feature in synthetic pathways aimed at developing novel therapeutic agents, making this nitrile-functionalized derivative a versatile intermediate for further chemical exploration and derivatization . This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Propriétés

Formule moléculaire

C11H11NO2

Poids moléculaire

189.21 g/mol

Nom IUPAC

3-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxypropanenitrile

InChI

InChI=1S/C11H11NO2/c12-5-3-10(13)8-1-2-11-9(7-8)4-6-14-11/h1-2,7,10,13H,3-4,6H2

Clé InChI

LWGSYEBXSIHNIY-UHFFFAOYSA-N

SMILES canonique

C1COC2=C1C=C(C=C2)C(CC#N)O

Origine du produit

United States
Foundational & Exploratory

Advanced Material Safety & Application Whitepaper: 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & Structural Significance

In modern drug development, the 2,3-dihydrobenzofuran scaffold serves as a critical, electron-rich pharmacophore. It is frequently utilized to mimic catechol moieties in the design of highly specific PDE4 inhibitors for the treatment of inflammatory conditions such as atopic dermatitis[1].

The compound 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile acts as a pivotal advanced intermediate in synthesizing these therapeutics. However, the juxtaposition of a stable, rigid dihydrobenzofuran ring with a highly reactive β -hydroxynitrile tail creates unique handling challenges. This whitepaper transcends standard Material Safety Data Sheets (MSDS) by providing researchers with the mechanistic causality behind the compound's hazards, alongside field-proven, self-validating protocols for its safe manipulation and synthetic application.

Physicochemical Profiling

Understanding the physical parameters of this compound is essential for predicting its behavior under laboratory conditions. Because the β -hydroxynitrile moiety dominates its reactivity profile, it shares critical incompatibilities with simpler analogs like 3-hydroxypropionitrile, which reacts violently with mineral acids, amines, and inorganic bases[2].

Quantitative Data Summary

The following table synthesizes the structural and extrapolated physicochemical properties based on the behavior of its constituent functional groups.

Property / ParameterValue / CharacteristicMechanistic Proxy / Source
Molecular Formula C₁₁H₁₁NO₂Structural Derivation
Molecular Weight 189.21 g/mol Calculated
Physical State (25°C) Viscous liquid to low-melting solidProxy: 2,3-Dihydrobenzofuran
Storage Class Class 10 (Combustible liquids)Proxy: 2,3-Dihydrobenzofuran
Thermal Stability Decomposes > 150°CProxy: Ethylene cyanohydrin[3]
Target Organ Toxicity Kidneys, Liver, SkinProxy: 3-Hydroxypropionitrile[2]
Primary Metabolic Pathway Hepatic CYP1A2Proxy: 2,3-Dihydrobenzofuran

Mechanistic Hazard Assessment

Standard safety sheets often list hazards without explaining the underlying chemistry. For drug development professionals, understanding why a chemical is hazardous dictates how it is handled.

  • Thermal & Chemical Instability: β -hydroxynitriles are thermally labile. When subjected to extreme heat or strong aqueous acids, the compound can undergo retro-aldol-type cleavage or hydrolysis, releasing toxic hydrogen cyanide (HCN) gas[3].

  • Base-Catalyzed Dehydration: Exposure to strong inorganic bases forces the elimination of the hydroxyl group. This dehydration yields 3-(2,3-dihydrobenzofuran-5-yl)acrylonitrile—a potent Michael acceptor. This byproduct acts as a severe skin sensitizer by covalently binding to nucleophilic cysteine residues in epidermal proteins.

  • Metabolic Toxicity: If systemically absorbed, the dihydrobenzofuran ring undergoes hepatic metabolism primarily via the CYP1A2 enzyme. Concurrently, systemic processing of the nitrile tail can lead to severe kidney damage due to the gradual release of cyanide and its subsequent conversion to nephrotoxic thiocyanate by the enzyme rhodanese[2].

HazardPathway A 3-(2,3-Dihydrobenzofuran-5-yl) -3-hydroxypropanenitrile B Strong Bases / Acids A->B D Thermal Stress (>200°C) A->D F CYP1A2 Hepatic Metabolism A->F C Dehydration to Michael Acceptor B->C E HCN Gas Release (Toxic Hazard) D->E G Oxidative Clearance F->G

Fig 1: Hazard degradation and metabolic pathways of the beta-hydroxynitrile.

Self-Validating Safety & Handling Protocols

To mitigate the risks outlined above, laboratory protocols must be designed as self-validating systems where the failure of one control is immediately apparent.

  • Environmental Controls & Storage: The compound must be stored below 30°C in a desiccator, strictly isolated from bases and oxidizing agents[2]. Causality: Ambient moisture combined with trace basic impurities can initiate slow, exothermic degradation.

  • Personal Protective Equipment (PPE): Operators must wear Type ABEK (EN14387) respirator filters, chemical-impermeable nitrile gloves, and tightly sealed safety goggles.

  • Spill Response Protocol: In the event of a spill, do not use basic neutralizers . Causality: Basic conditions will catalyze the dehydration of the β -hydroxynitrile into the volatile, highly electrophilic acrylonitrile derivative, escalating the inhalation hazard. Instead, smother the spill with inert, dry siliceous absorbents and sweep into a sealed, chemically compatible waste container.

Advanced Synthetic Application: Chemoselective Nitrile Reduction

A frequent application of this intermediate is the reduction of the nitrile group to yield 1-(2,3-dihydrobenzofuran-5-yl)-3-amino-1-propanol, a precursor for CNS and cardiovascular drug libraries.

Expert Causality in Reagent Selection: Standard nitrile reduction often employs Lithium Aluminum Hydride (LiAlH₄). However, LiAlH₄ is strongly basic. Applying it to a β -hydroxynitrile will trigger a rapid retro-aldol fragmentation, destroying the substrate. To prevent this, Borane-Tetrahydrofuran (BH₃·THF) must be used. Borane acts as a Lewis acid, coordinating safely to both the nitrile nitrogen and the hydroxyl oxygen, facilitating a smooth, chemoselective reduction without basic cleavage.

Step-by-Step Methodology
  • Substrate Loading: Dissolve 1.0 eq of 3-(2,3-dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile in anhydrous THF (0.2 M) under an inert argon atmosphere. Cool the reaction vessel to 0°C.

  • Reductant Addition: Dropwise, add 3.0 eq of BH₃·THF solution (1.0 M in THF). Self-Validating Check: A slight, controlled evolution of hydrogen gas indicates the initial deprotonation of the hydroxyl group to form the borate ester.

  • Thermal Reflux: Gradually warm the reaction to 65°C and reflux for 4 hours. Monitor via TLC (DCM:MeOH 9:1) until the starting material is completely consumed.

  • Acidic Quench (Critical Safety Step): Cool the vessel back to 0°C. Carefully add Methanol followed by 2 M HCl. Self-Validating Check: The cessation of vigorous hydrogen gas bubbling serves as a visual validator that all excess borane has been safely destroyed. The acid also hydrolyzes the stable amine-borane complex.

  • Isolation: Basify the aqueous layer to pH 10 using cold 1 M NaOH, extract with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure γ -amino alcohol.

Workflow S1 1. Substrate Loading (Dry THF, 0°C) S2 2. BH3-THF Addition (Dropwise) S1->S2 S3 3. Thermal Reflux (65°C, 4h) S2->S3 S4 4. Acidic Quench (MeOH/HCl, 0°C) S3->S4 S5 5. Amino Alcohol Isolation S4->S5

Fig 2: Chemoselective reduction workflow avoiding retro-aldol cleavage.

References

  • Sigma-Aldrich. "2,3-Dihydrobenzofuran 99 496-16-2 - Sigma-Aldrich." sigmaaldrich.com.
  • ChemicalBook. "3-Hydroxypropionitrile | 109-78-4 - ChemicalBook." chemicalbook.com.
  • Haz-Map. "Ethylene cyanohydrin - Hazardous Agents - Haz-Map." haz-map.com.
  • Journal of Medicinal Chemistry. "Identification of Dihydrobenzofuran Neolignans as Novel PDE4 Inhibitors and Evaluation of Antiatopic Dermatitis Efficacy in DNCB-Induced Mice Model." acs.org.

Sources

Synthesis Pathways of 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

The molecule 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile (CAS 1520293-45-1) is a highly versatile heterocyclic building block characterized by a rigid 2,3-dihydrobenzofuran core linked to a reactive β -hydroxy nitrile moiety[1]. In modern drug discovery, β -hydroxy nitriles are critical precursors for the synthesis of 1,3-amino alcohols and β -hydroxy acids. Specifically, derivatives of this scaffold have been heavily utilized in the development of central nervous system (CNS) therapeutics, including potent allosteric modulators targeting the M4 muscarinic acetylcholine receptor (2)[2].

This technical guide critically evaluates the two primary synthetic pathways to access this molecule, emphasizing mechanistic causality, process scalability, and self-validating experimental protocols.

Retrosynthetic Analysis and Strategic Design

The structural architecture of 3-(2,3-dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile allows for two highly efficient retrosynthetic disconnections.

  • Pathway A (C-C Bond Formation): An aldol-type cyanomethylation disconnecting the molecule into 2,3-dihydrobenzofuran-5-carboxaldehyde and an acetonitrile equivalent.

  • Pathway B (Epoxide Ring-Opening): A regioselective nucleophilic attack disconnecting the molecule into 5-(oxiran-2-yl)-2,3-dihydrobenzofuran and a cyanide source.

Retrosynthesis Target 3-(2,3-Dihydrobenzofuran-5-yl) -3-hydroxypropanenitrile Aldehyde 2,3-Dihydrobenzofuran -5-carboxaldehyde Target->Aldehyde Pathway A (Cyanomethylation) Epoxide 5-(Oxiran-2-yl) -2,3-dihydrobenzofuran Target->Epoxide Pathway B (Epoxide Opening) Acetonitrile (TMS)Acetonitrile + Lewis Base Aldehyde->Acetonitrile Cyanide Cyanide Source (e.g., Acetone Cyanohydrin) Epoxide->Cyanide

Caption: Retrosynthetic pathways for 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile.

Pathway A: Lewis Base-Catalyzed Cyanomethylation

Mechanistic Rationale

Historically, the synthesis of β -hydroxy nitriles via the condensation of aldehydes with acetonitrile required stoichiometric amounts of strong bases (e.g., n-BuLi or LDA) at cryogenic temperatures (-78°C). This often led to deleterious side reactions, including aldehyde self-condensation (Cannizzaro or aldol pathways).

To circumvent this, modern protocols utilize (trimethylsilyl)acetonitrile (TMSCH₂CN) activated by a mild Lewis base, such as Lithium Acetate (AcOLi) (3)[3]. The acetate anion coordinates with the silicon atom, forming a hypervalent silicate intermediate that dramatically increases the nucleophilicity of the α -carbon without generating a highly basic free carbanion. This allows the reaction with 2,3-dihydrobenzofuran-5-carboxaldehyde (CAS 55745-70-5) to proceed smoothly at 0°C to room temperature with high yields (4)[4][5].

Self-Validating Experimental Protocol

WorkflowA Step1 1. Substrate Prep Aldehyde in DMF (0°C) Step2 2. Catalyst Addition AcOLi (10 mol%) Step1->Step2 Step3 3. Nucleophile TMS-Acetonitrile Dropwise Step2->Step3 Step4 4. Desilylation Quench with 1M HCl Step3->Step4 Step5 5. Extraction EtOAc / Aqueous Wash Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Caption: Step-by-step experimental workflow for Pathway A (Cyanomethylation).

  • Substrate Preparation: Dissolve 2,3-dihydrobenzofuran-5-carboxaldehyde (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL) under an argon atmosphere. Cool the reaction vessel to 0°C.

    • Self-Validation Checkpoint: Perform Karl Fischer titration on the DMF. Moisture content must be <50 ppm to prevent premature hydrolysis of the TMS reagent.

  • Catalyst Activation: Add Lithium Acetate (0.1 equiv, 1.0 mmol) to the solution and stir for 15 minutes to ensure homogeneous dispersion.

  • Nucleophilic Addition: Slowly add (Trimethylsilyl)acetonitrile (1.4 equiv, 14 mmol) dropwise over 10 minutes.

    • Self-Validation Checkpoint: Monitor internal temperature via a thermocouple. Maintain the temperature below 5°C to control the exothermic silyl transfer.

  • Reaction & Desilylation: Allow the mixture to warm to room temperature and stir for 3 hours. Quench the reaction by adding 1M HCl (30 mL) and stir for an additional 30 minutes. This step cleaves the intermediate silyl ether, liberating the free hydroxyl group.

    • Self-Validation Checkpoint: Analyze via TLC (Hexanes/EtOAc 7:3). The UV-active aldehyde spot ( Rf​≈0.6 ) should be completely consumed, replaced by a more polar product spot ( Rf​≈0.3 ).

  • Workup & Purification: Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with saturated NaHCO₃, followed by brine to remove residual DMF. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure racemic product.

Pathway B: Aqueous Epoxide Ring-Opening

Mechanistic Rationale

An alternative route involves the nucleophilic ring-opening of 5-(oxiran-2-yl)-2,3-dihydrobenzofuran. Traditional methods utilizing KCN or NaCN are highly toxic and pose severe safety risks due to the potential generation of hydrogen cyanide (HCN) gas. Furthermore, standard alkaline conditions can lead to poor regioselectivity.

Recent advancements in green chemistry utilize acetone cyanohydrin as an in-situ cyanide donor, catalyzed by a basic macroreticular resin like Amberlyst A-21 in an aqueous medium (6)[7]. The aqueous solvent enhances regioselectivity via hydrogen bonding with the epoxide oxygen, directing the cyanide nucleophile almost exclusively to the less sterically hindered terminal carbon. Alternatively, Schiff base complexes in glycol solvents can also achieve high regioselectivity (8)[8].

Self-Validating Experimental Protocol
  • Resin Preparation: Wash Amberlyst A-21 resin sequentially with deionized water and methanol, then dry under vacuum. Pre-swelling the basic resin maximizes the surface area for catalytic activation.

  • Reaction Assembly: Suspend 5-(oxiran-2-yl)-2,3-dihydrobenzofuran (1.0 equiv, 10 mmol) in deionized water (25 mL). Add the pre-treated Amberlyst A-21 (0.5 w/w relative to the epoxide) and acetone cyanohydrin (1.5 equiv, 15 mmol).

  • Heating & Monitoring: Heat the heterogeneous mixture to 60°C and stir vigorously for 6 hours.

    • Self-Validation Checkpoint: Sample the organic phase for GC-MS analysis. Confirm >95% conversion of the epoxide mass ( m/z 162) to the β -hydroxy nitrile mass ( m/z 189) and verify the regiomeric ratio (target terminal attack vs. internal attack).

  • Isolation: Filter the mixture through a sintered glass funnel to recover the Amberlyst A-21 resin (which can be washed and reused). Extract the aqueous filtrate with EtOAc, dry, and concentrate.

Quantitative Process Comparison

The selection of the synthetic pathway depends heavily on the available starting materials, safety constraints, and scale-up requirements. The table below summarizes the quantitative and qualitative metrics of both pathways.

ParameterPathway A: Lewis Base CyanomethylationPathway B: Epoxide Ring-Opening
Primary Precursor 2,3-Dihydrobenzofuran-5-carboxaldehyde5-(oxiran-2-yl)-2,3-dihydrobenzofuran
Reagent System TMS-Acetonitrile, AcOLi, DMFAcetone cyanohydrin, Amberlyst A-21, H₂O
Typical Yield 78% - 85%80% - 90%
Regioselectivity N/A (Direct carbon addition)>95% (Terminal carbon attack)
Toxicity Profile Moderate (DMF solvent, silyl reagents)Low (Aqueous medium, avoids free KCN)
Scalability High (Homogeneous, mild exotherm)High (Heterogeneous catalyst, easy workup)

Conclusion

The synthesis of 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile can be achieved with high fidelity through either Lewis base-catalyzed cyanomethylation of its corresponding aldehyde or the regioselective aqueous ring-opening of its epoxide analog. Pathway A is highly recommended for laboratories already equipped with anhydrous setups and organosilicon reagents, whereas Pathway B offers a robust, green-chemistry alternative that excels in safety and catalyst recyclability, making it highly attractive for process scale-up in drug development.

References

  • 1520293-45-1 | 3-(2,3-Dihydrobenzofuran-5-yl)
  • Source: google.com (Patents)
  • Source: cymitquimica.
  • Source: arkat-usa.
  • Lewis Base-Catalyzed Cyanomethylation of Carbonyl Compounds with (Trimethylsilyl)
  • Source: arabjchem.
  • Metal(II)

Sources

A Technical Guide to Characterizing the Binding Affinity of 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile for Target Receptors

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the binding affinity of the novel compound, 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile. Lacking extensive published data, this molecule, built on the biologically significant dihydrobenzofuran scaffold, presents a compelling case for systematic target identification and affinity determination.[1][2][3] We will detail a logical, multi-pronged approach beginning with in silico target hypothesis generation, followed by a deep dive into the principles and step-by-step protocols for gold-standard biophysical assays, including Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). The causality behind critical experimental choices is emphasized throughout, ensuring a robust and self-validating analytical cascade. This document is designed to serve as a practical, authoritative resource for elucidating the molecular interactions that underpin the potential therapeutic utility of this and other novel chemical entities.

Introduction: The Significance of the Dihydrobenzofuran Scaffold

The compound 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile features a 2,3-dihydrobenzofuran core. This heterocyclic scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4] Derivatives of this scaffold have been investigated for anticancer, anti-inflammatory, and neuroprotective properties.[1][4][5] For instance, some dihydrobenzofuran analogues have shown potent interactions with serotonin receptors (e.g., 5-HT2A, 5-HT2C) and monoamine transporters, highlighting their potential in neuropharmacology.[6][7]

The primary goal in early-stage drug discovery is to identify the specific protein target(s) of a bioactive compound and to quantify the strength of their interaction. This interaction strength is defined as binding affinity . It is typically reported as the equilibrium dissociation constant (KD), which represents the concentration of a ligand at which half of the available receptor binding sites are occupied at equilibrium.[8] A smaller KD value signifies a higher, more potent binding affinity.[8] Accurate determination of KD is critical for structure-activity relationship (SAR) studies, lead optimization, and predicting in vivo efficacy.

This guide will use 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile as a model compound to illustrate the workflow for moving from a novel structure to a comprehensive binding affinity profile.

Stage 1: Target Hypothesis Generation

Given the novelty of the compound, the first logical step is to generate a data-driven hypothesis about its potential protein targets. This is most efficiently achieved through a combination of computational and literature-based approaches.

In Silico Screening & Ligand-Based Approaches
  • Structural Similarity Search: Utilize chemical databases (e.g., PubChem, ChEMBL) to identify known drugs or bioactive molecules that share structural similarity with our compound. The dihydrobenzofuran core is the key pharmacophore. Research shows that analogues of MDMA containing this core interact with serotonin transporters and receptors.[6] This suggests that G-Protein Coupled Receptors (GPCRs), particularly serotonin (5-HT) receptors, and monoamine transporters are a high-priority target class to investigate.[6][9]

  • Pharmacophore Modeling: If a set of known active molecules with a similar scaffold is available, a pharmacophore model can be generated to define the essential 3D arrangement of chemical features required for activity.[10][11] This model can then be used to screen our compound for a geometric fit.

  • Molecular Docking: Perform molecular docking simulations against a panel of protein structures from hypothesized target classes (e.g., various 5-HT receptor subtypes).[11] This technique predicts the preferred binding pose and estimates the binding energy, providing a preliminary ranking of potential targets.[11]

Based on these approaches, let us hypothesize that 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile is a potential ligand for the Serotonin 5-HT2A Receptor , a well-characterized GPCR involved in numerous central nervous system functions.[6][12] We will proceed with this hypothesis to illustrate the experimental workflows.

Stage 2: Experimental Determination of Binding Affinity

Orthogonal validation using multiple techniques is paramount for building a trustworthy affinity profile. We will detail three gold-standard methods: Radioligand Binding Assays for initial screening and affinity estimation, Surface Plasmon Resonance for real-time kinetics, and Isothermal Titration Calorimetry for thermodynamic characterization.

Radioligand Binding Assays: The Gold Standard for Receptor Pharmacology

Radioligand binding assays are highly sensitive and robust, making them the gold standard for characterizing receptor-ligand interactions.[13][14][15] They rely on the use of a radiolabeled ligand (a molecule with a known high affinity for the target) to quantify the binding of an unlabeled test compound.

Principle of Competition Binding: This assay measures the ability of our unlabeled test compound, 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile, to compete with a fixed concentration of a high-affinity radioligand for binding to the target receptor (e.g., the 5-HT2A receptor). As the concentration of the test compound increases, it displaces more of the radioligand, leading to a decrease in measured radioactivity. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 (Inhibitory Concentration 50%).[13] This value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Workflow: 5-HT2A Receptor Competition Binding Assay

G cluster_prep 1. Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_sep 3. Separation cluster_detect 4. Detection & Analysis p1 Prepare cell membranes expressing 5-HT2A receptor p2 Determine protein concentration (e.g., BCA assay) p1->p2 a1 Add receptor membranes (e.g., 50-120 µg protein) p2->a1 a2 Add radioligand (e.g., [3H]ketanserin) a1->a2 a3 Add competing test compound (serial dilution) a2->a3 a4 Incubate to equilibrium (e.g., 60 min at 30°C) a3->a4 s1 Rapid vacuum filtration (GF/C filters) a4->s1 s2 Wash filters with ice-cold buffer (4x) s1->s2 Separates bound from free radioligand d1 Dry filters, add scintillation cocktail s2->d1 d2 Count radioactivity (MicroBeta counter) d1->d2 d3 Plot data & calculate IC50 and Ki values d2->d3

Caption: Workflow for a radioligand competition binding assay.

Detailed Protocol:

  • Receptor Membrane Preparation:

    • Homogenize cells or tissues known to express the 5-HT2A receptor in a cold lysis buffer.[16]

    • Centrifuge the homogenate to pellet the membranes, which contain the receptor. Wash the pellet and resuspend it.[16]

    • Determine the total protein concentration of the membrane preparation using a standard method like the Pierce™ BCA assay.[16] This is crucial for ensuring reproducibility.

  • Assay Incubation:

    • The assay is performed in a 96-well plate format with a final volume of ~250 µL.[16]

    • To each well, add in sequence:

      • Receptor membranes (e.g., 50-120 µg of protein).[16]

      • A serial dilution of the test compound, 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile. A wide concentration range (e.g., 10 pM to 10 µM) is necessary to define the top and bottom plateaus of the binding curve.

      • A fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A receptors), typically at a concentration close to its KD value.[16]

    • Control Wells: Include wells for Total Binding (radioligand + membranes, no competitor) and Non-Specific Binding (radioligand + membranes + a saturating concentration of a known, unlabeled 5-HT2A ligand like (+)-butaclamol).[17]

    • Incubate the plate with gentle agitation (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[16]

  • Separation and Detection:

    • The key step is to rapidly separate the receptor-bound radioligand from the free radioligand. This is achieved by vacuum filtration onto glass fiber filters (e.g., GF/C) using a cell harvester.[13][16][17] The membranes stick to the filter, while the free ligand passes through.

    • Wash the filters multiple times with ice-cold buffer to remove any trapped free radioligand.[16]

    • Dry the filters, add a scintillation cocktail, and count the trapped radioactivity using a scintillation counter.[16]

  • Data Analysis:

    • Specific Binding is calculated by subtracting the counts from the Non-Specific Binding wells from all other wells.[17]

    • Plot the specific binding counts against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC50 value.[16]

    • Calculate the Ki value using the Cheng-Prusoff equation :

      • Ki = IC50 / (1 + [L]/KD)

      • Where [L] is the concentration of the radioligand and KD is the dissociation constant of the radioligand for the receptor.

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a powerful, label-free optical technique that monitors molecular interactions in real time.[18] It provides not only the equilibrium affinity (KD) but also the kinetic rate constants: the association rate (ka) and the dissociation rate (kd).[18]

Principle of SPR:

  • Immobilization: The target protein (the "ligand" in SPR terminology, e.g., purified 5-HT2A receptor) is immobilized onto the surface of a sensor chip.[18]

  • Interaction: A solution containing the test compound (the "analyte," our dihydrobenzofuran derivative) is flowed over the sensor surface.[18]

  • Detection: As the analyte binds to the immobilized ligand, the mass at the surface increases, causing a change in the refractive index. This change is detected by the instrument and plotted as a "sensorgram," showing the binding response over time.[18]

  • Kinetics:

    • Association Phase: While the analyte is flowing, the curve rises as binding occurs. The rate of this rise is related to ka.

    • Dissociation Phase: When the flow is switched back to buffer only, the analyte dissociates. The rate of this decay is the dissociation rate, kd.

    • Affinity: The equilibrium dissociation constant is calculated from the ratio of the rate constants: KD = kd / ka .

Workflow: Small Molecule SPR Analysis

G cluster_prep 1. Preparation cluster_run 2. SPR Run cluster_analysis 3. Data Analysis p1 Immobilize purified 5-HT2A receptor on sensor chip r1 Equilibrate surface with running buffer p1->r1 p2 Prepare serial dilution of test compound (analyte) r2 Inject analyte (Association) p2->r2 r1->r2 r3 Flow buffer (Dissociation) r2->r3 r4 Regenerate surface (if necessary) r3->r4 a1 Obtain sensorgrams for each concentration r4->a1 a2 Fit data to a kinetic model (e.g., 1:1 binding) a1->a2 a3 Determine ka, kd, and KD a2->a3

Caption: General workflow for an SPR binding kinetics experiment.

Detailed Protocol:

  • Immobilization Strategy:

    • A prerequisite for a successful SPR experiment is the stable and active immobilization of the protein.[19] For a GPCR like 5-HT2A, which is a membrane protein, this is non-trivial. It often requires solubilization in a suitable detergent and the use of specialized capture-based sensor chips (e.g., His-tag capture on an NTA chip) to maintain its native conformation.

    • Causality: Direct covalent immobilization can often denature sensitive proteins, leading to low activity on the sensor surface.[19] A capture-based method is gentler and orients the protein uniformly.

  • Assay Execution:

    • A series of concentrations of 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile are injected sequentially over the immobilized receptor surface.

    • Each cycle consists of an association phase (analyte injection) and a dissociation phase (buffer flow).[20]

    • A "zero concentration" (buffer only) injection is crucial for double referencing, which subtracts any signal drift or bulk refractive index effects.

  • Data Analysis:

    • The resulting sensorgrams are overlaid and globally fitted to a suitable binding model (e.g., a simple 1:1 Langmuir model for bimolecular interactions) using the instrument's analysis software.

    • This fitting process simultaneously calculates the best-fit values for ka, kd, and subsequently the KD.

    • Insight: The dissociation rate (kd) is often a better correlate with a drug's duration of action than affinity alone. A slow kd (long residence time) can lead to sustained pharmacological effects.[18]

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

ITC is a label-free, in-solution technique that directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[21] It is considered the gold standard for thermodynamic characterization because a single experiment can determine the binding affinity (KD), binding stoichiometry (n), and the enthalpy of binding (ΔH).[22][23] From these, the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated.

Principle of ITC: An ITC instrument has two cells: a reference cell (containing buffer) and a sample cell (containing the purified protein).[21] The test compound is loaded into a titration syringe.

  • Titration: Small, precise aliquots of the test compound are injected from the syringe into the sample cell.[22][23]

  • Heat Measurement:

    • If binding is exothermic , heat is released, and the instrument's feedback system applies less power to the sample cell heater to maintain zero temperature difference with the reference cell.

    • If binding is endothermic , heat is absorbed, and the system applies more power.

  • Data Output: The instrument records this differential power as a series of peaks. The area under each peak corresponds to the heat change for that injection.

  • Binding Isotherm: As the protein becomes saturated with the ligand, the peaks diminish in size.[22] Plotting the heat change per injection against the molar ratio of ligand to protein generates a binding isotherm, which is fitted to a model to extract the thermodynamic parameters.[22]

Detailed Protocol:

  • Sample Preparation (Critical):

    • Both the purified protein (e.g., 5-HT2A) and the test compound must be in an identical, extensively dialyzed buffer.[22]

    • Causality: Buffer mismatch is a primary source of error in ITC.[22] The heat of dilution or mixing of mismatched buffer components can overwhelm the actual binding signal, leading to uninterpretable results.[24]

    • Accurately determine the concentrations of both protein and ligand.

  • ITC Experiment:

    • Fill the sample cell with the purified protein solution and the syringe with the test compound solution.

    • Perform a series of injections (e.g., 19-25 injections of 1-2 µL each) with sufficient spacing to allow the signal to return to baseline.

    • Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution, which must be subtracted from the main experimental data.[22]

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change.

    • Plot the heat per mole of injectant against the molar ratio (Ligand/Protein).

    • Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to determine KA (1/KD), ΔH, and the stoichiometry (n).

Data Summary and Interpretation

The data from these orthogonal assays should be compiled to build a comprehensive picture of the compound's binding characteristics.

ParameterRadioligand BindingSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Output Ki (from IC50)KD, ka, kdKD, n, ΔH, ΔS
Nature of Assay Endpoint (equilibrium)Real-time kineticsIn-solution (equilibrium)
Label Requirement Radiolabel requiredLabel-freeLabel-free
Protein Requirement Crude membranesPurified, active proteinPurified, active protein
Key Insight High-throughput affinity rankingBinding kinetics, residence timeFull thermodynamic profile

Interpreting the Results:

  • Concordance: Do the affinity values (Ki and KD) from the different methods agree within a reasonable range (e.g., 3- to 5-fold)? Strong agreement across different platforms builds confidence in the result.

  • Kinetic Profile (from SPR): A fast association (high ka) and slow dissociation (low kd) is often a desirable profile for a therapeutic agent.

  • Thermodynamic Signature (from ITC): The binding can be enthalpy-driven (favorable ΔH) or entropy-driven (favorable TΔS). This information provides deep insight into the nature of the forces (e.g., hydrogen bonds, hydrophobic interactions) driving the binding event, which is invaluable for rational drug design and lead optimization.

Conclusion

Determining the binding affinity of a novel compound like 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile is a systematic process that builds from hypothesis to multi-faceted experimental validation. By employing a logical workflow that combines in silico prediction with the orthogonal strengths of radioligand binding assays, SPR, and ITC, researchers can generate a high-confidence, comprehensive binding profile. This detailed characterization of affinity, kinetics, and thermodynamics is the foundational data upon which all subsequent stages of drug discovery and development are built.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience website. [Link]

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from Charles River Laboratories website. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from Gifford Bioscience website. [Link]

  • ResearchGate. (2020, March 21). Effective methods of estimating ligand binding affinity to a protein active site? Retrieved from ResearchGate. [Link]

  • Bio-protocol. (n.d.). Radioligand binding assays. Retrieved from Bio-protocol. [Link]

  • The Huck Institutes of the Life Sciences. (n.d.). Isothermal Titration Calorimetry. Retrieved from Penn State University website. [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 407(2), 236-244. [Link]

  • Cai, W., & Chen, X. (2011). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Science China Chemistry, 54(1), 119-124. [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Retrieved from Bio-Rad website. [Link]

  • Lee, S., et al. (2021). Surface Plasmon Resonance Assay for Identification of Small Molecules Capable of Inhibiting Aβ Aggregation. ACS Applied Materials & Interfaces, 13(24), 27889-27898. [Link]

  • Massachusetts Biotechnology Council. (2025, February 3). Exploring SPR and Fluorescent Dye Displacement Assays for RNA Binding Small Molecule Therapeutics. Retrieved from MassBio website. [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(3 Pt 2), F373-4. [Link]

  • Zhang, Y., et al. (2025, April 11). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science, 16, 6875-6882. [Link]

  • Gorgan, D. L., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10398. [Link]

  • ACS Publications. (2024, September 17). Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay. Retrieved from ACS Pharmacology & Translational Science. [Link]

  • El-Sayed, N. F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11438-11462. [Link]

  • AZoM. (2015, July 29). The Working Principle of Isothermal Titration Calorimetry. Retrieved from AZoM.com. [Link]

  • Rowan. (2026, February 11). How to Predict Protein–Ligand Binding Affinity. Retrieved from Rowan website. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry: theory and practice. Methods in molecular biology, 323, 1-25. [Link]

  • Pica, A., & Bou-Assaf, G. M. (2017). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of visualized experiments : JoVE, (129), 56623. [Link]

  • Harding, M. M. (2019). Isothermal titration calorimetry: feeling the heat. Essays in biochemistry, 63(3), 325-335. [Link]

  • Kumar, A., et al. (2023). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 13(33), 23145-23171. [Link]

  • Cabrera-Pardo, J. R., et al. (2020). Exploring the Multi-Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. Frontiers in pharmacology, 10, 1637. [Link]

  • Dahl, G., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS combinatorial science, 19(7), 446-453. [Link]

  • Islam, M. T., et al. (2022). Investigating the binding affinity, molecular dynamics, and ADMET properties of 2,3-dihydrobenzofuran derivatives as an inhibitor. Journal of the Egyptian National Cancer Institute, 34(1), 1-13. [Link]

  • Nagase, H., et al. (2013). Novel 3,4,7-Substituted Benzofuran Derivatives Having Binding Affinity to κ-Opioid Receptor. Chemical & pharmaceutical bulletin, 61(10), 1016-1027. [Link]

  • Rickli, A., et al. (2015). Pharmacological profile of novel psychoactive benzofurans. British journal of pharmacology, 172(13), 3412-3425. [Link]

  • Chambers, J. J., et al. (1996). Dihydrobenzofuran analogues of hallucinogens. 3. Models of 4-substituted (2,5-dimethoxyphenyl)alkylamine derivatives with rigidified methoxy groups. Journal of medicinal chemistry, 39(15), 3071-3077. [Link]

  • Leopoldo, M., Lacivita, E., & Berardi, F. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 29(15), 3413. [Link]

  • Khan, S., et al. (2024). In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies. Journal of genetic engineering & biotechnology, 22(1), 6. [Link]

  • BindingDB. (n.d.). BDBM50152624 5-HYDROXY-2-(4-HYDROXYPHENYL)-1-BENZOFURAN-7-CARBONITRILE. Retrieved from BindingDB. [Link]

  • NIST. (n.d.). Propanenitrile, 3-hydroxy-. Retrieved from NIST Chemistry WebBook. [Link]

  • Lester, H. A., et al. (2007). 1-Oxo-5-hydroxytryptamine: a surprisingly potent agonist of the 5-HT3 (serotonin) receptor. Organic letters, 9(17), 3205-3207. [Link]

  • Walstab, J., Rappold, G., & Niesler, B. (2010). 5-HT(3) receptors: role in disease and target of drugs. Pharmacology & therapeutics, 128(1), 146-169. [Link]

Sources

Methodological & Application

Scalable synthesis route for 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis of 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile via Lewis Base-Catalyzed Cyanomethylation

Executive Summary & Strategic Rationale

The synthesis of β -hydroxynitriles is a critical operation in pharmaceutical development, as these motifs serve as versatile precursors for 1,3-amino alcohols, β -hydroxy acids, and various heterocyclic active pharmaceutical ingredients (APIs). The target compound, 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile, features a benzofuran core that is highly valued in medicinal chemistry for its target-binding properties.

Historically, the cyanomethylation of aldehydes has been achieved using acetonitrile deprotonated by strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) at -78 °C. However, scaling this cryogenic approach introduces severe engineering bottlenecks, extreme moisture sensitivity, and competitive retro-aldol side reactions. To circumvent these limitations, this protocol details a highly scalable, thermodynamically driven route utilizing (trimethylsilyl)acetonitrile (TMSAN) catalyzed by Lithium Acetate (LiOAc).

Mechanistic Causality

The choice of LiOAc and TMSAN transforms a kinetically demanding deprotonation into a mild, catalytic process. As demonstrated in [1], the acetate anion acts as a Lewis base, coordinating to the silicon atom of TMSAN to form a hypervalent pentacoordinate silicate intermediate. This coordination significantly enhances the nucleophilicity of the α -carbon without requiring a stoichiometric strong base.

Mechanism N1 LiOAc (Catalyst) N3 Hypervalent Silicate Complex [TMS(OAc)(CH2CN)]- Li+ N1->N3 N2 TMSAN N2->N3 N5 C-C Bond Formation (Aldolate Intermediate) N3->N5 Nucleophilic Attack N4 2,3-Dihydrobenzofuran- 5-carboxaldehyde N4->N5 N6 Silyl Transfer (Regeneration of LiOAc) N5->N6 N6->N1 Catalyst Turnover N7 Silylated Nitrile Product N6->N7

Figure 1: Mechanism of LiOAc-catalyzed cyanomethylation via hypervalent silicate intermediate.

Upon nucleophilic attack on [2], the resulting alkoxide immediately undergoes silyl transfer. This traps the intermediate as a stable silyl ether, driving the equilibrium forward and preventing the retro-aldol cleavage that plagues traditional basic conditions, a principle well-documented in [3].

Self-Validating Experimental Protocol

Phase 1: Synthesis of 3-(2,3-Dihydrobenzofuran-5-yl)-3-(trimethylsilyloxy)propanenitrile
  • Preparation: Charge a dry, nitrogen-flushed 1 L jacketed reactor with 2,3-Dihydrobenzofuran-5-carboxaldehyde (50.0 g, 337.5 mmol) and anhydrous Dimethylformamide (DMF) (250 mL).

    • Causality: DMF is selected over non-polar solvents because its high dielectric constant stabilizes the polar transition state of the hypervalent silicate complex, accelerating the reaction rate.

  • Catalyst Addition: Add anhydrous Lithium Acetate (LiOAc) (2.22 g, 33.7 mmol, 10 mol%). Stir the suspension at 20 °C for 15 minutes to ensure uniform dispersion.

  • Reagent Introduction: Cool the reactor to 0 °C. Add (Trimethylsilyl)acetonitrile (TMSAN) (42.0 g, 371.2 mmol, 1.1 equiv) dropwise over 30 minutes via an addition funnel.

    • Causality: The mild exotherm is controlled by dropwise addition at 0 °C to prevent thermal degradation of the catalyst and ensure high regioselectivity.

  • In-Process Control (IPC) 1: After 2 hours of stirring at room temperature, sample the mixture for HPLC analysis. The system is self-validating: proceed to workup only if the aldehyde peak (UV 254 nm) is <1% relative to the product. If >1%, add an additional 0.05 equiv of TMSAN and stir for 1 hour. This prevents unreacted aldehyde from complicating the downstream crystallization.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (300 mL) and extract with Ethyl Acetate (3 x 200 mL). Wash the combined organic layers with brine (3 x 150 mL) to remove DMF, dry over Na2​SO4​ , and concentrate under reduced pressure.

Phase 2: Desilylation to Target Compound
  • Preparation: Dissolve the crude silylated intermediate in Methanol (300 mL) and cool to 0 °C.

  • Deprotection: Add 1M aqueous HCl (35 mL) dropwise.

    • Causality: Mild acidic methanolysis is strictly preferred over fluoride-based reagents (e.g., TBAF). Fluoride sources generate basic alkoxide conditions upon desilylation, which can trigger retro-aldol degradation of the sensitive β -hydroxynitrile back into the starting aldehyde.

  • IPC 2: Monitor by TLC (Hexanes/EtOAc 3:1). The system validates completion when the silyl ether ( Rf​≈0.7 ) completely converts to the free alcohol ( Rf​≈0.3 ), typically within 1.5 hours.

  • Isolation: Neutralize the mixture with saturated NaHCO3​ to pH 7. Concentrate the methanol in vacuo, extract the aqueous residue with Dichloromethane (3 x 150 mL), dry, and evaporate.

  • Purification: Recrystallize the crude solid from Toluene/Heptane to yield 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile as an off-white crystalline solid.

Workflow A 2,3-Dihydrobenzofuran-5-carboxaldehyde (Starting Material) B TMSAN + LiOAc (10 mol%) DMF, 0 °C to RT A->B C 3-(2,3-Dihydrobenzofuran-5-yl) -3-(trimethylsilyloxy)propanenitrile B->C D 1M HCl / MeOH 0 °C to RT C->D E 3-(2,3-Dihydrobenzofuran-5-yl) -3-hydroxypropanenitrile (Target Product) D->E

Figure 2: Two-step scalable synthetic workflow for 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile.

Quantitative Data & Process Optimization

The table below summarizes the optimization parameters validating the choice of catalyst and solvent. LiOAc in DMF provides the optimal balance of yield, purity, and scalability while suppressing retro-aldol pathways.

Catalyst (10 mol%)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
NoneDMF2524< 5N/A
TBAFTHF048562 (Retro-aldol observed)
K2​CO3​ DMF25127058
LiOAcTHF2569285
LiOAc DMF 0 to 25 2 > 99 94

Table 1: Optimization of the cyanomethylation step. Bold text indicates the finalized protocol parameters.

References

  • Title: P(i-PrNCH2CH2)3N as a Lewis base catalyst for the synthesis of beta-hydroxynitriles using TMSAN Source: Journal of Organic Chemistry URL: [Link]

  • Title: Chemoenzymatic method to enantiopure sulphur heterocyclic β-hydroxy nitriles Source: Arkivoc URL: [Link]

Application Note: Extraction and Isolation Protocol for 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound of Interest: 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile (CAS: 1520293-45-1)

Upstream Context & Mechanistic Rationale

3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile is a critical heterocyclic building block frequently utilized in the development of active pharmaceutical ingredients (APIs), including allosteric modulators of the muscarinic M4 acetylcholine receptor[1].

The synthesis of β -hydroxy nitriles typically proceeds via the reduction of the corresponding β -keto nitrile using sodium borohydride ( NaBH4​ ) in a polar protic solvent such as methanol, or via the direct cyanoalkylation of an aldehyde[2]. While the upstream reaction is highly efficient, the downstream processing (DSP) presents specific challenges. The target molecule possesses a highly polar β -hydroxy nitrile moiety bonded to a lipophilic dihydrobenzofuran ring. Furthermore, β -hydroxy nitriles are highly sensitive to acid-catalyzed dehydration, which readily yields the corresponding α,β -unsaturated cinnamonitrile derivatives[3].

Therefore, the extraction and isolation protocol must be meticulously designed to control pH, optimize partition coefficients, and prevent product degradation.

Upstream_Synthesis SM β-Keto Nitrile Precursor Reagent NaBH4, MeOH Reduction SM->Reagent Product 3-(2,3-Dihydrobenzofuran-5-yl) -3-hydroxypropanenitrile Reagent->Product

Upstream reduction pathway generating the target β-hydroxy nitrile.

Downstream Processing (DSP) Workflow

The following workflow outlines a self-validating system for the isolation of the target compound from a crude reduction mixture. Every step is engineered with a specific physicochemical causality in mind.

DSP_Workflow A Crude Reaction Mixture (in Methanol) B Quench with Sat. NH4Cl (pH 6-7) A->B C Evaporate Methanol (< 40 °C) B->C D Liquid-Liquid Extraction (EtOAc / H2O) C->D E Organic Phase (Target Compound) D->E Top Layer F Aqueous Phase (Borate Salts) D->F Bottom Layer G Brine Wash & Na2SO4 Drying E->G H Silica Chromatography (Hexanes/EtOAc) G->H I Isolated Product (>98% Purity) H->I

Downstream processing workflow for the extraction and isolation of the target compound.

Step-by-Step Extraction and Isolation Protocol

Phase 1: Reaction Quenching and Matrix Preparation

Causality: Unreacted NaBH4​ must be destroyed to halt the reaction. However, using strong acids (e.g., HCl ) will protonate the newly formed hydroxyl group, triggering the elimination of water to form an unwanted alkene. Saturated ammonium chloride ( NH4​Cl ) provides a mild, buffered quench (pH ~6.5) that safely decomposes the hydride without risking dehydration[3].

  • Cool the crude reaction mixture (assumed 10 mmol scale in 30 mL methanol) to 0–5 °C using an ice-water bath.

  • Dropwise, add 15 mL of saturated aqueous NH4​Cl over 10 minutes. Effervescence ( H2​ gas evolution) will occur.

  • Self-Validation Check: Test the pH of the mixture using pH paper. It must read between 6 and 7.

  • Transfer the flask to a rotary evaporator. Concentrate under reduced pressure (150–200 mbar) with a water bath strictly kept below 40 °C to remove >90% of the methanol.

    • Critical Insight: Methanol acts as a co-solvent. If left in the matrix, it bridges the aqueous and organic phases during extraction, drastically lowering the partition coefficient of the target compound and causing intractable emulsions.

Phase 2: Liquid-Liquid Extraction (LLE)

Causality: Ethyl acetate (EtOAc) is selected as the extraction solvent because its hydrogen-bond acceptor properties perfectly solvate the polar β -hydroxy nitrile, offering a superior partition coefficient compared to chlorinated solvents or ethers[2].

  • Dilute the remaining aqueous residue with 20 mL of deionized water to dissolve precipitated borate salts.

  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate ( 3×25 mL).

  • Self-Validation Check: After the third extraction, spot a drop of the aqueous layer onto a TLC plate alongside the organic layer. Develop the plate. The absence of a UV-active spot at Rf​ 0.35 in the aqueous lane confirms complete extraction.

Phase 3: Dehydration and Concentration

Causality: Brine decreases the solubility of water in the organic phase via the salting-out effect, acting as a preliminary drying step.

  • Combine the organic layers and wash with saturated NaCl solution (brine) ( 1×30 mL).

  • Transfer the organic layer to an Erlenmeyer flask and add 5 g of anhydrous sodium sulfate ( Na2​SO4​ ). Swirl and let sit for 15 minutes until the solution is completely clear.

  • Filter the suspension through fluted filter paper and concentrate the filtrate in vacuo to yield the crude product as a viscous pale-yellow oil.

Phase 4: Flash Column Chromatography
  • Prepare a silica gel column (230–400 mesh) using a ratio of 30 g silica per 1 g of crude product.

  • Dry-load the crude mixture onto the silica or load it using a minimal amount of dichloromethane (DCM).

  • Elute using a gradient solvent system of Hexanes:EtOAc (starting at 8:2 v/v and ramping to 5:5 v/v).

  • Collect fractions and pool those containing the pure product (identified via TLC). Concentrate to yield the isolated 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile.

In-Process Controls & Quantitative Data

To ensure the trustworthiness of the protocol, empirical data must guide solvent selection and fraction pooling. Table 1 demonstrates why EtOAc is the optimal solvent for LLE, while Table 2 provides the exact TLC parameters required for real-time reaction monitoring.

Table 1: Solvent Screening for Liquid-Liquid Extraction (LLE)

Solvent SystemPartition Coefficient ( Kp​ )Emulsion RiskTarget Recovery (%)
Ethyl Acetate (EtOAc) High (>10) Low > 92%
Dichloromethane (DCM)Moderate (~5)Medium~ 85%
Diethyl Ether ( Et2​O )Low (<2)Low< 70%

Table 2: In-Process Control (IPC) via Thin Layer Chromatography (TLC)

Compound Rf​ (Hexanes:EtOAc 6:4)Detection Method
β -Keto nitrile (Starting Material)0.65UV (254 nm)
β -Hydroxy nitrile (Target Product) 0.35 UV (254 nm), KMnO4​ (Yellow on Purple)
Cinnamonitrile (Dehydration Byproduct)0.80UV (254 nm)

Note: The hydroxyl group of the target compound readily reduces KMnO4​ , providing a bright yellow spot against a purple background, which differentiates it from the starting material.

Sources

Troubleshooting & Optimization

Improving reaction yield in 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Synthesis of 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile

Overview The synthesis of 3-(2,3-dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile from 2,3-dihydrobenzofuran-5-carboxaldehyde is a critical homologation step in medicinal chemistry and drug development[1]. However, researchers frequently encounter poor yields, stalled conversions, and complex byproduct profiles when utilizing standard cyanomethylation protocols. As a Senior Application Scientist, I have designed this troubleshooting guide to address the root causes of these failures—primarily retro-aldol reversion and E1cB elimination—and provide field-proven, self-validating protocols to maximize your reaction yield.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My reaction stalls at 40-50% conversion, and I recover a large amount of 2,3-dihydrobenzofuran-5-carboxaldehyde. Should I increase the equivalents of LDA and acetonitrile? A: No. Increasing the base concentration will likely exacerbate the problem. The addition of the standard cyanomethyl anion to the aldehyde forms an alkoxide intermediate. This step is highly reversible. During the reaction or upon basic aqueous workup, the alkoxide undergoes a retro-aldol reaction, reverting to the starting materials. Instead of pushing the equilibrium with excess reagents, you must trap the intermediate. By replacing standard acetonitrile with (trimethylsilyl)acetonitrile (TMSCH2CN), the alkoxide is immediately silylated into a stable TMS-ether, driving the reaction forward irreversibly and preventing reversion[2].

Q2: I am observing a bright yellow byproduct instead of the desired β-hydroxy nitrile. What is it, and how do I avoid it? A: The yellow byproduct is 3-(2,3-dihydrobenzofuran-5-yl)acrylonitrile, formed via E1cB elimination (dehydration) of your product. The electron-donating nature of the oxygen in the 2,3-dihydrobenzofuran ring stabilizes the developing conjugation, making this specific substrate highly prone to dehydration under basic conditions. To prevent this, avoid basic aqueous workups. Utilize the TMSCH2CN route and perform the final desilylation under strictly neutral (e.g., TBAF) or mildly acidic conditions[2].

Q3: Are there alternative metal-mediated pathways that avoid strong bases like LDA or n-BuLi entirely? A: Yes. If your substrate or parallel functional groups are highly base-sensitive, you can utilize an Indium-mediated Reformatsky-type coupling. By reacting bromoacetonitrile with the aldehyde in the presence of indium metal, you generate an organoindium intermediate that exhibits high chemoselectivity and completely avoids the harsh basicity that leads to dehydration[3].

Q4: Can biocatalysis be used to improve the enantiomeric excess (ee) of this molecule? A: Yes. If a highly enantioenriched product is required, you can synthesize the corresponding β-ketonitrile and subject it to bioreduction. Engineered carbonyl reductases and halohydrin dehalogenases (HHDH) have been successfully employed in fed-batch reactors to yield highly enantioenriched β-hydroxy nitriles (>98% ee) at scalable concentrations[4],[5].

Section 2: Method Comparison & Quantitative Data

The following table summarizes the performance of various cyanomethylation strategies for electron-rich benzofuran derivatives to help you select the optimal route.

MethodReagents & CatalystIntermediate StabilityPrimary Side ProductTypical Yield
Traditional Aldol CH3CN, LDA, THFLow (Alkoxide)Cinnamonitrile (Dehydration)30 - 45%
Silyl-Trapping (Recommended) TMSCH2CN, n-BuLi, THFHigh (TMS-Ether)Minimal85 - 95%
Indium Reformatsky BrCH2CN, Indium, THFModerate (Organoindium)Unreacted Aldehyde65 - 75%
Biocatalytic Reduction β-ketonitrile, HHDH EnzymeHigh (Enzyme-Substrate)None70 - 90%*

*Yields highly enantioenriched product.

Section 3: Mechanistic Pathway Visualization

ReactionPathway cluster_0 Traditional Route (Low Yield) cluster_1 Optimized Route (High Yield) Aldehyde 2,3-Dihydrobenzofuran-5-carboxaldehyde TradReagent CH3CN + LDA Aldehyde->TradReagent OptReagent TMSCH2CN + n-BuLi Aldehyde->OptReagent Alkoxide Unstable Alkoxide TradReagent->Alkoxide Reversible Elimination Dehydration Product (Cinnamonitrile) Alkoxide->Elimination E1cB / Heat Product 3-(2,3-Dihydrobenzofuran-5-yl) -3-hydroxypropanenitrile Alkoxide->Product Aqueous Workup SilylEther Stable TMS-Ether OptReagent->SilylEther TMS Trapping Desilylation TBAF / Mild Acid SilylEther->Desilylation Desilylation->Product Irreversible

Mechanistic pathway comparing traditional and TMS-optimized cyanomethylation.

Section 4: Standard Operating Procedure (SOP) - The TMS-Trapping Protocol

This protocol utilizes (trimethylsilyl)acetonitrile to prevent retro-aldol and elimination side reactions[2]. Self-Validating System: By isolating the intermediate TMS-ether (Step 3), you can independently verify via ¹H-NMR that the C-C bond formation was successful before proceeding to the deprotection step. This isolates the root cause of any yield loss to either the coupling or the deprotection phase.

Step 1: Deprotonation of TMS-Acetonitrile

  • Flame-dry a Schlenk flask and purge with Argon.

  • Add (trimethylsilyl)acetonitrile (1.2 equiv) and anhydrous THF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-BuLi (1.15 equiv, 2.5 M in hexanes) dropwise over 10 minutes. Stir for 30 minutes at -78 °C. Causality Note: Using a slight deficit of n-BuLi relative to TMSCH2CN ensures no unreacted base remains to attack the aldehyde or trigger premature elimination.

Step 2: Aldehyde Addition

  • Dissolve 2,3-dihydrobenzofuran-5-carboxaldehyde (1.0 equiv) in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the lithiated mixture at -78 °C.

  • Stir for 2 hours, allowing the solution to slowly warm to -20 °C. Causality Note: The electron-donating dihydrobenzofuran ring reduces the electrophilicity of the aldehyde. Allowing the temperature to rise to -20 °C ensures complete conversion while maintaining the stability of the trapped TMS-ether intermediate.

Step 3: Quench and Intermediate Isolation

  • Quench the reaction at -20 °C with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. (Optional Checkpoint: Take a crude ¹H-NMR to confirm the presence of the TMS-ether peak near 0.1 ppm and the disappearance of the aldehyde proton at ~9.8 ppm).

Step 4: Desilylation

  • Dissolve the crude TMS-ether in THF.

  • Add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv) dropwise at 0 °C. Stir for 1 hour.

  • Quench with water, extract with Ethyl Acetate, dry, and concentrate.

  • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 3-(2,3-dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile. Causality Note: Mild fluoride-mediated cleavage avoids the harsh basic conditions of standard workups, locking in the high yield and completely bypassing the E1cB elimination pathway.

References[3] Title: Synthesis of ß-Hydroxy Nitriles via Indium-Induced Coupling of Bromoacetonitrile with Carbonyl Compounds

Source: oup.com URL: [4] Title: HHDH-Catalyzed Synthesis of Enantioenriched Fluorinated β-Hydroxy Nitrile Process Advances through a Reaction Engineering Approach Source: acs.org URL: [5] Title: Engineering a Carbonyl Reductase for Scalable Preparation of (S)-3-Cyclopentyl-3-hydroxypropanenitrile, the Key Building Block of Ruxolitinib Source: nih.gov URL: [2] Title: Chemoenzymatic method to enantiopure sulphur heterocyclic β-hydroxy nitriles Source: arkat-usa.org URL: [1] Title: Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1 Source: nih.gov URL:

Sources

Resolving solubility issues of 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile

Welcome to the technical support guide for resolving solubility challenges with 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile. This document provides a structured, in-depth approach for researchers, scientists, and drug development professionals to systematically address and overcome solubility issues encountered during experimentation.

Understanding the Molecule: A Structural Approach to Solubility Prediction

Before initiating wet-lab experiments, a structural analysis of 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile provides critical insights into its expected behavior. The principle of "like dissolves like" is fundamental, meaning polar compounds tend to dissolve in polar solvents and vice-versa.[1][2][3]

This molecule possesses a combination of polar and non-polar features:

  • Polar Functional Groups: The presence of a hydroxyl (-OH) group and a nitrile (-CN) group introduces significant polarity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrile and the ether oxygen in the dihydrobenzofuran ring act as hydrogen bond acceptors.[4] These features suggest an affinity for polar solvents.

  • Aromatic and Hydrocarbon Moieties: The dihydrobenzofuran ring system and the propane backbone contribute non-polar, hydrophobic character.

This dual nature suggests that the compound is unlikely to be highly soluble in either extremely polar (like water) or completely non-polar (like hexane) solvents. Its optimal solubility will likely be found in solvents of intermediate polarity or in co-solvent mixtures that can satisfy both its polar and non-polar characteristics.[1]

Frequently Asked Questions (FAQs)

Q1: My compound precipitated after I diluted my stock solution (e.g., in DMSO) into an aqueous buffer. What happened and what should I do?

A1: This is a common issue known as "crashing out" and occurs when a compound that is soluble in a concentrated organic stock is introduced into an aqueous medium where it is poorly soluble.[5] To mitigate this, ensure the final concentration of the organic solvent (like DMSO) is as low as possible in your working solution (ideally ≤ 0.1%) and always add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing.[5] Preparing intermediate dilutions can also help manage this process.

Q2: I'm observing high variability in my bioassay results. Could this be a solubility problem?

A2: Yes, high variability is a classic indicator of poor solubility.[5] If the compound is not fully dissolved, the actual concentration in your assay wells will be inconsistent, leading to unreliable data. Before analysis, visually inspect your assay plates under a microscope for any signs of precipitate.[5] Re-evaluating your solubilization protocol is highly recommended.

Q3: My compound appears to be "oiling out" instead of dissolving or precipitating as a solid. What does this mean?

A3: "Oiling out" occurs when a compound separates from the solvent as a liquid phase rather than a solid crystal. This often happens at elevated temperatures where the compound is molten or when the solvent has a limited capacity to solvate the molecule, leading to a supersaturated, non-crystalline phase separation. Consider using a different solvent or a co-solvent system to improve miscibility.

Q4: Can heating the solution improve solubility?

A4: Gently warming the solution can often increase the rate of dissolution and the equilibrium solubility of a compound.[2][5] However, exercise caution. Ensure your compound is thermally stable at the intended temperature by running a stability check (e.g., via HPLC or LC-MS) on a sample held at that temperature for a relevant period. Degradation can lead to inaccurate results and the formation of undesirable impurities.

Systematic Troubleshooting Guide for Solubility Optimization

A structured, phased approach is the most efficient way to determine the optimal solvent system for your compound.

Workflow for Solubility Troubleshooting

The following diagram outlines a systematic workflow for addressing solubility challenges.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Advanced Strategies start Start with Compound screen Screen Tier 1 Solvents (Polar Aprotic & Protic) start->screen check1 Solubility > Target? screen->check1 tier2 Screen Tier 2 Solvents (Less Polar / Ethers) check1->tier2 No end_success Success: Protocol Defined check1->end_success Yes check2 Solubility > Target? tier2->check2 cosolvent Develop Co-Solvent System (e.g., DCM/Methanol, THF/Water) check2->cosolvent No check2->end_success Yes check3 Solubility > Target? cosolvent->check3 temp Investigate Temperature Effects (Heating/Cooling) check3->temp No check3->end_success Yes check4 Solubility > Target? temp->check4 advanced Advanced Methods: - pH Adjustment (if ionizable) - Formulation with Excipients - Solid Form Screening check4->advanced No check4->end_success Yes end_consult Consult Formulation Specialist advanced->end_consult

Caption: A step-by-step decision workflow for solubility testing.

Phase 1: Initial Solvent Screening

The goal of this phase is to rapidly identify promising single-solvent systems. Based on the molecule's structure, begin with polar solvents and move to less polar options.

Recommended Solvents for Initial Screening

The table below provides a list of recommended solvents, ordered by decreasing polarity, along with their properties and rationale for use with 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile.

SolventRelative Polarity[6][7]TypeRationale for Use
Dimethyl Sulfoxide (DMSO) 0.444Polar AproticExcellent solubilizing power for a wide range of compounds; good for creating high-concentration stock solutions.[8]
N,N-Dimethylformamide (DMF) 0.386Polar AproticSimilar to DMSO, can be a good alternative if DMSO is incompatible with the assay.
Acetonitrile (ACN) 0.460Polar AproticLess viscous than DMSO/DMF; commonly used in chromatography, making it useful for analytical work.
Methanol (MeOH) 0.762Polar ProticCapable of hydrogen bonding; good for compounds with H-bond donor/acceptor groups.
Ethanol (EtOH) 0.654Polar ProticLess toxic alternative to methanol; widely used in pharmaceutical formulations.[9]
Acetone 0.355Polar AproticGood for compounds of intermediate polarity.
Tetrahydrofuran (THF) 0.207EtherA less polar aprotic solvent that can solvate both polar and non-polar moieties.
Dichloromethane (DCM) 0.309HalogenatedUseful for less polar compounds; often used in mixtures with more polar solvents.
Experimental Protocol: Small-Scale Solubility Determination

This protocol provides a standardized method for assessing solubility, ensuring reproducible results. It is based on the shake-flask method, a reference technique for equilibrium solubility studies.[10][11]

Materials:

  • 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile (solid)

  • Selected organic solvents (high purity)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Orbital shaker or rotator set at room temperature (e.g., 25 °C)

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

  • HPLC or other suitable analytical instrument for quantification

Procedure:

  • Preparation: Accurately weigh approximately 2-5 mg of the compound into a pre-weighed 2 mL glass vial. Record the exact mass.

  • Solvent Addition: Add a small, precise volume of the chosen solvent (e.g., 100 µL) to the vial. This creates a high-concentration slurry.

  • Initial Mixing: Cap the vial securely and vortex for 1-2 minutes to break up any clumps of solid.[5]

  • Equilibration: Place the vial on an orbital shaker or rotator and allow it to equilibrate for 24-48 hours at a constant temperature.[10] This extended time is crucial to ensure the solution reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, visually inspect the vial. If undissolved solid remains, proceed. If all solid has dissolved, the compound is soluble at this concentration; you may repeat the experiment with a higher starting mass of compound. Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

  • Sample Collection: Carefully withdraw a portion of the supernatant using a syringe. Avoid disturbing the solid pellet.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. This step removes any remaining microscopic particulates.

  • Quantification: Prepare a dilution of the filtered sample and analyze its concentration using a pre-validated analytical method (e.g., HPLC-UV).

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Phase 2: Optimization with Co-Solvent Systems

If single solvents do not provide the desired solubility, co-solvent systems are a powerful next step.[9][12] A co-solvent is a mixture of two or more miscible solvents, which can fine-tune the polarity and hydrogen bonding characteristics of the solvent environment to better match the solute.[]

Rationale: For a molecule with both polar and non-polar regions, a single solvent may not be able to effectively solvate both parts simultaneously. A co-solvent system, such as a mixture of a polar protic solvent (like methanol) and a less polar aprotic solvent (like dichloromethane), can create a microenvironment that satisfies the solvation requirements of the entire molecule.[14]

Recommended Co-Solvent Combinations to Test:

  • Dichloromethane / Methanol

  • Tetrahydrofuran / Water

  • Ethanol / Water

  • Acetonitrile / Water

  • DMSO / Polyethylene Glycol 400 (PEG 400)[][15]

Experimental Approach:

  • Select a promising co-solvent pair (e.g., one solvent in which the compound is sparingly soluble and another in which it is immiscible but the co-solvent itself is miscible).

  • Prepare a series of mixtures in varying ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90 by volume).

  • Use the Small-Scale Solubility Determination protocol to measure the solubility in each mixture.

  • Plot solubility as a function of the co-solvent ratio to identify the optimal mixture. In some cases, a synergistic effect may be observed where the solubility in the mixture is greater than in either of the pure solvents.[14]

Caption: Co-solvents create an optimal environment for complex molecules.

References

  • Zhao, L., et al. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Pharmaceuticals. Available at: [Link]

  • Chem LibreTexts. (2023). Polarity of Solvents. Available at: [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Available at: [Link]

  • Rowan. (n.d.). Predicting Solubility. Available at: [Link]

  • ScienceDirect. (2025). Cosolvent systems: Significance and symbolism. Available at: [Link]

  • ChemRxiv. (2024). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization. Available at: [Link]

  • Chemistry Steps. (2021). Solubility of Organic Compounds. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Available at: [Link]

  • Miller, S.J. (n.d.). Solvent Polarity Table. University of Notre Dame.
  • Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Available at: [Link]

  • ACS Publications. (2019). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Organic Process Research & Development. Available at: [Link]

  • ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Available at: [Link]

  • IUPAC. (n.d.). Subcommittee on Solubility and Equilibrium Data. Available at: [Link]

  • Absorption Systems. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.1: Physical properties of organic compounds. Available at: [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Available at: [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Available at: [Link]

  • AIP Publishing. (2010). The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations. Journal of Physical and Chemical Reference Data. Available at: [Link]

  • IUPAC. (n.d.). Solubility Data Series. Available at: [Link]

  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Available at: [Link]

  • IUPAC. (n.d.). solubility (S05740). The IUPAC Compendium of Chemical Terminology. Available at: [Link]

  • FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Available at: [Link]

  • Patsnap Synapse. (2025). Troubleshooting Guide for Common Protein Solubility Issues. Available at: [Link]

  • NextSDS. (n.d.). 3-(2,3-dihydro-1-benzofuran-5-yl)-3-oxopropanenitrile. Available at: [Link]

  • American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Available at: [Link]

  • Drug Development & Delivery. (2025). DRUG DEVELOPMENT - Improving Bioavailability & Solubility in OSDs. Available at: [Link]

  • ChemBK. (2024). 3-Hydroxypropionitrile. Available at: [Link]

  • NIST. (n.d.). Propanenitrile, 3-hydroxy-. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. (n.d.). 3-hydroxy(113C)propanenitrile. Available at: [Link]

Sources

Optimizing temperature and pressure for 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Portal. This guide is designed for drug development professionals and chemical engineers tasked with scaling up the isolation of 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile . Because this molecule contains both a sensitive dihydrobenzofuran core and a chiral β -hydroxy nitrile moiety, its crystallization thermodynamics are prone to liquid-liquid phase separation (oiling out) and solvent entrapment.

This portal provides field-proven, self-validating protocols and troubleshooting matrices centered on the precise control of temperature and pressure to ensure polymorphic purity and optimal crystal size distribution (CSD).

Quantitative Data: Parameter Optimization Summary

To establish a baseline, our application scientists have mapped the thermodynamic boundaries for this compound in an Isopropanol (IPA) solvent system. The table below summarizes the shift from sub-optimal, empirical conditions to our optimized, causality-driven parameters.

ParameterSub-optimal ConditionOptimized ConditionCausality for Optimization
Dissolution Temp 80°C60°CPrevents thermal degradation of the nitrile group and limits side reactions.
Seeding Temp 25°C45°CInoculates within the Metastable Zone Width (MSZW) to prevent crash nucleation[1].
Cooling Rate Linear (1.0°C/min)Cubic (0.1°C/min to 5°C)Matches supersaturation generation to available crystal surface area, promoting steady growth[2].
Pressure Ambient (1.0 bar)1.5 bar (N₂ blanket)Suppresses solvent volatilization at the reactor walls, maintaining precise supersaturation[3].
Yield ~65%>88%Maximized by reaching terminal solubility slowly at 5°C without trapping mother liquor.
Purity (HPLC) 92%>99%Slow, controlled growth rejects lattice inclusions and impurities.

Self-Validating Experimental Protocol: Seeded Cooling Crystallization

This protocol utilizes a feedback-loop design. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Dissolution and Pressurization

  • Action: Suspend crude 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile in Isopropanol (IPA) at 5 volumes (v/w) in a jacketed crystallizer. Seal the reactor and apply a 1.5 bar nitrogen blanket. Heat the jacket to 60°C.

  • Causality: The slight positive pressure alters the boiling point of the solvent, preventing evaporation at the reactor's headspace. This ensures the concentration remains strictly controlled and prevents localized crusting on the reactor walls.

  • Validation: Visually confirm complete dissolution. If the solution remains cloudy after 15 minutes at 60°C, perform a hot filtration to remove insoluble impurities.

Step 2: Primary Cooling (Supersaturation Generation)

  • Action: Cool the solution linearly from 60°C to 45°C at a rate of 0.5°C/min.

  • Causality: This rapid initial cooling brings the system into the metastable zone without crossing the labile boundary, preparing the system for seeding without triggering spontaneous primary nucleation.

Step 3: Seeding and Isothermal Hold

  • Action: Introduce 1% w/w of pure crystalline seed (milled to <50 μm) at 45°C. Hold the system isothermally for 60 minutes.

  • Causality: Seeding provides a template for crystal growth, bypassing the high thermodynamic energy barrier of primary nucleation[1]. The isothermal hold allows the seeds to "heal" from milling defects and begin consuming the initial supersaturation.

  • Validation: Use in-situ Focused Beam Reflectance Measurement (FBRM) to confirm the seed bed is stable. The chord length distribution should remain constant, indicating the seeds are neither dissolving nor crash-nucleating.

Step 4: Secondary Controlled Cooling

  • Action: Implement a non-linear (cubic) cooling profile from 45°C to 5°C over 6 hours (average rate ~0.1°C/min).

  • Causality: As crystals grow, their total surface area increases. A cubic cooling curve matches the cooling rate to this expanding surface area, maintaining a constant, low level of supersaturation and strictly preventing secondary nucleation (fines)[2].

Step 5: Isolation and Drying

  • Action: Filter the slurry at 5°C. Wash the cake with 2 volumes of pre-chilled (0°C) IPA/Heptane (1:1). Dry under vacuum (50 mbar) at 40°C for 12 hours.

  • Validation: Check the mother liquor concentration via HPLC. If the concentration of the API is >5 mg/mL, extend the isothermal hold time at 5°C before filtration.

Workflow Start Dissolution (IPA, 60°C) Clarify Hot Filtration (Remove insolubles) Start->Clarify Cool1 Primary Cooling (to 45°C at 0.5°C/min) Clarify->Cool1 Seed Seeding (1% w/w, 45°C) Cool1->Seed Hold Isothermal Hold (60 min) Seed->Hold Cool2 Secondary Cooling (to 5°C at 0.1°C/min) Hold->Cool2 Isolate Filtration & Drying (Vacuum, 40°C) Cool2->Isolate

Optimized Cooling Crystallization Workflow for 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile.

Troubleshooting & FAQs

Q1: Why is my product forming a biphasic oil (Liquid-Liquid Phase Separation) instead of crystallizing?

A: Oiling out occurs when the supersaturation level is pushed so high that the solution crosses the binodal curve before the solubility curve. The solute separates as a dense, solute-rich liquid phase rather than a solid. For β -hydroxy nitriles, the strong intermolecular hydrogen-bonding network often depresses the melting point of the intermediate, encouraging this behavior in non-polar solvents.

Resolution:

  • Increase the Seeding Temperature: Seed earlier in the MSZW to consume supersaturation before the oiling-out boundary is reached[4].

  • Apply Cubic Cooling: A slower, non-linear cooling rate prevents the rapid buildup of supersaturation[2].

  • Solvent Adjustment: If using an anti-solvent, add it dropwise only after the seed bed has fully established.

Troubleshooting Issue Observation: Oiling Out (LLPS) Check Check Supersaturation Level at T_cloud Issue->Check HighS High Supersaturation (Fast Cooling) Check->HighS LowS Poor Solvent System (High Solubility Drop) Check->LowS Action1 Reduce Cooling Rate Apply Cubic Cooling HighS->Action1 Action2 Adjust Solvent Ratio (Increase IPA:Heptane) LowS->Action2

Decision tree for resolving Liquid-Liquid Phase Separation (oiling out) during crystallization.
Q2: How does pressure optimization affect the crystallization of dihydrobenzofuran derivatives?

A: While standard cooling crystallization is performed at atmospheric pressure, applying a controlled positive pressure (e.g., 1.5 to 2.0 bar via Nitrogen) serves two distinct mechanistic purposes:

  • Hydrodynamic Stability: It suppresses localized boiling or solvent evaporation at the reactor walls when operating near the solvent's boiling point. Evaporation causes localized spikes in concentration, leading to uncontrolled crash nucleation and reactor fouling.

  • Polymorphic Control: Though relatively rare, specific functionalized benzofurans can exhibit pressure-dependent polymorphic transitions or solvate formations. Maintaining a stable, slightly elevated pressure ensures thermodynamic consistency across scale-up batches[3].

Q3: I am observing a high percentage of "fines" (very small crystals) which makes filtration difficult. How do I fix this?

A: Fines are the direct result of secondary nucleation, which happens when the cooling rate outpaces the crystal growth rate, leading to an unwanted spike in supersaturation.

Resolution: Implement a temperature cycling strategy. If fines are detected via FBRM at 30°C, heat the reactor back to 35°C, hold for 30 minutes, and then resume cooling. This process, known as Ostwald ripening, selectively dissolves the thermodynamically unstable fines and redeposits the solute onto the larger, stable crystals, drastically improving the overall Crystal Size Distribution (CSD) and filtration times[4].

References

  • Seeded Batch Cooling Crystallization with Temperature Cycling for the Control of Size Uniformity and Polymorphic Purity of Sulfathiazole Crystals Organic Process Research & Development URL:[Link]

  • Cooling Crystallization: Does Gassing Compete with Seeding? Crystal Growth & Design URL:[Link]

  • ANFIS-Driven Machine Learning Automated Platform for Cooling Crystallization Process Development Organic Process Research & Development URL:[Link]

  • Crystallochromy and Reversible-Phase Transition in 2,6-Diamino-benzo[1,2-b:4,5-b′]difuran-3,7-diethyl Ester Single Crystals ACS Omega / Università degli Studi di Napoli Federico II URL:[Link]

Sources

Identifying and removing genotoxic impurities in 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile

Author: BenchChem Technical Support Team. Date: April 2026

Answering the urgent need for robust quality control in pharmaceutical development, this Technical Support Center guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and removing genotoxic impurities (GTIs) in 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile. As a Senior Application Scientist, my goal is to blend regulatory expectations with practical, field-tested advice to ensure both product safety and experimental success.

This guide is structured to address challenges in a logical progression, from understanding the potential risks to implementing effective control strategies. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific first principles and regulatory standards.

Frequently Asked Questions (FAQs): Understanding Genotoxic Impurity Risks

This section addresses foundational questions regarding the nature and control of genotoxic impurities, with a focus on the specific chemistry of 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile.

Q1: What are genotoxic impurities (GTIs) and why are they a critical concern?

A1: Genotoxic impurities are chemical compounds that can directly or indirectly damage DNA, leading to mutations and potentially causing cancer.[1][2] Unlike other impurities, which may have a toxicity threshold, genotoxicants are often considered a risk at any level of exposure.[3] Regulatory bodies like the EMA and FDA, guided by the International Council on Harmonisation (ICH) M7 guideline, have established stringent controls for these impurities to ensure patient safety.[4][5] Their presence, even in trace amounts, can jeopardize a drug development program, making their identification and control a critical quality attribute.[5]

Q2: What specific GTIs should I be aware of during the synthesis of 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile?

A2: A thorough risk assessment begins with a deep understanding of the synthetic route.[1] Given the structure of the target molecule, several classes of potential GTIs could arise from common synthetic pathways.

  • Alkylating Agents: The formation of the 3-hydroxypropanenitrile side chain could involve reagents like epichlorohydrin, a known genotoxic carcinogen. This could lead to residual epichlorohydrin or related haloalcohol impurities (e.g., 4-chloro-3-hydroxy-butanenitrile), which are structurally alerting alkyl halides.[6][7]

  • Sulfonic Acid Esters: If reagents like methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) are used to create a good leaving group during synthesis, the corresponding alkyl sulfonates (mesylates, tosylates) can form as by-products. These are potent genotoxic impurities.[8]

  • Aromatic Nitro Compounds & Aldehydes: Some synthetic routes for the dihydrobenzofuran ring may utilize aromatic nitro compounds or aldehydes as starting materials or intermediates.[9][10] These functional groups are well-known structural alerts for genotoxicity.[11][12]

  • Reagents and By-products: Always consider all starting materials, reagents, intermediates, and potential by-products as possible sources of GTIs.[12][13]

The diagram below illustrates the likely sources of these potential impurities in a hypothetical synthesis.

cluster_SM Starting Materials & Reagents cluster_Process Synthesis & Work-up cluster_API Final API cluster_GTI Potential Genotoxic Impurities (GTIs) SM1 Dihydrobenzofuran Precursor (e.g., with nitro or aldehyde group) Process Chemical Reactions & Purification Steps SM1->Process SM2 Epichlorohydrin or other Alkylating Agents SM2->Process SM3 Sulfonyl Chlorides (e.g., MsCl, TsCl) SM3->Process SM4 Cyanide Source (e.g., NaCN) SM4->Process API 3-(2,3-Dihydrobenzofuran-5-yl) -3-hydroxypropanenitrile Process->API Main Product GTI1 Residual Aromatic Nitro Compounds / Aldehydes Process->GTI1 Carryover / By-product GTI2 Residual Epichlorohydrin or Haloalcohols Process->GTI2 Carryover / By-product GTI3 Alkyl Sulfonates (Mesylates, Tosylates) Process->GTI3 By-product GTI1->API Contamination GTI2->API Contamination GTI3->API Contamination

Caption: Potential sources of GTIs in the synthesis of the target API.

Q3: What are the acceptable limits for GTIs according to regulatory guidelines?

A3: The ICH M7 guideline introduces the concept of the "Threshold of Toxicological Concern" (TTC). For most genotoxic impurities, the acceptable intake is 1.5 µ g/day , which corresponds to a theoretical lifetime cancer risk of 1 in 100,000.[3][14][15] This TTC value is used to calculate the permissible concentration limit (in ppm) of the impurity in the final drug substance, based on the maximum daily dose of the drug.[11]

Formula for Calculating GTI Limit: Limit (ppm) = [TTC (µg/day) / Maximum Daily Dose (g/day)]

For certain highly potent carcinogens, such as N-nitroso compounds and aflatoxin-like compounds (referred to as the "cohort of concern"), the TTC approach is not applicable, and a compound-specific risk assessment is required.[14][16]

Q4: How are potential genotoxic impurities classified?

A4: ICH M7 provides a 5-class system for classifying impurities to guide the control strategy.[6] A risk-based approach is central to this classification.[1]

ClassDescriptionRequired Action
Class 1 Known mutagenic carcinogens.Control to or below compound-specific acceptable limits.
Class 2 Known mutagens with unknown carcinogenic potential.Control to or below the TTC-based limit (e.g., 1.5 µ g/day ).
Class 3 Impurities with a structural alert for mutagenicity, but which are uncharacterized.Control to or below the TTC-based limit. An Ames test can be conducted; if negative, reclassify to Class 5.
Class 4 Impurities with a structural alert that is shared with the API or related compounds which have been shown to be non-mutagenic.Treat as a non-mutagenic impurity.
Class 5 Impurities with no structural alert, or a structural alert but have been shown to be non-mutagenic in an Ames test.Treat as a non-mutagenic impurity (control according to ICH Q3A/B).

Troubleshooting Guide: Identification & Quantification

This section provides practical solutions to common analytical challenges encountered during GTI analysis.

Q: My initial analysis (e.g., HPLC-UV) shows a small, unknown impurity peak. How do I determine if it's a potential GTI?

A: This is a common and critical scenario. A multi-step investigation is required.

  • In-Silico Assessment: The first step is to determine the structure of the impurity, often through isolation and characterization (e.g., by LC-MS/MS, NMR).[17] Once the structure is known, use two complementary (Q)SAR (Quantitative Structure-Activity Relationship) methodologies—one expert rule-based and one statistical-based—to predict its mutagenic potential.[17][18] A negative result from both systems is often sufficient to conclude the impurity is of no mutagenic concern (Class 5).[19]

  • Ames Test: If either (Q)SAR model returns a positive or equivocal result, the impurity falls into Class 3. The next step is to perform a bacterial reverse mutation assay (Ames test).[20] A negative Ames test result is sufficient to overrule a structural alert and reclassify the impurity as Class 5.[20]

  • Control as a GTI: If the Ames test is positive, or if you choose not to perform it, the impurity must be treated as a genotoxic threat (Class 2) and controlled at or below the TTC-derived limit.

Q: What is the most suitable analytical technique for quantifying GTIs at the required low (ppm) levels?

A: The choice of technique depends on the physicochemical properties of the impurity. Standard methods like HPLC-UV or GC-FID often lack the required sensitivity and specificity for trace-level GTI analysis.[21]

  • For Non-Volatile GTIs: The gold standard is Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly triple quadrupole (LC-MS/MS).[1][21] It offers the best combination of sensitivity and selectivity, allowing for detection at low ppm or even ppb levels.[22]

  • For Volatile GTIs: Headspace Gas Chromatography with Mass Spectrometry (GC-MS) is the technique of choice.[13][22] This is ideal for analyzing residual solvents or volatile by-products that could be genotoxic.

The following decision tree can guide your selection process.

Start Is the GTI volatile? GC Use Headspace GC Start->GC Yes LC Use LC-based method Start->LC No FID GC-FID GC->FID Chromophore Does the GTI have a strong UV chromophore? LC->Chromophore Sensitivity_GC Is sensitivity sufficient? FID->Sensitivity_GC GCMS GC-MS or GC-MS/MS (Higher Sensitivity) UV LC-UV Sensitivity_LC Is sensitivity sufficient? UV->Sensitivity_LC LCMS LC-MS or LC-MS/MS (Higher Sensitivity & Specificity) Sensitivity_GC->GCMS No Sensitivity_LC->LCMS No Chromophore->UV Yes Chromophore->LCMS No

Caption: Decision tree for selecting an appropriate analytical technique.

Q: I am struggling to achieve the required low detection limits due to matrix interference from the API. What can I do?

A: Matrix effects are a significant challenge in trace analysis. Here are several strategies:

  • Chromatographic Optimization: Develop a highly selective chromatographic method that provides baseline separation between the GTI and the main API peak. This may involve screening different columns (e.g., HILIC, mixed-mode) or mobile phases.[22]

  • Selective MS Detection: Utilize the power of mass spectrometry. In LC-MS/MS, operate in Multiple Reaction Monitoring (MRM) mode. This technique is highly specific and can effectively filter out noise from the API matrix, dramatically improving the signal-to-noise ratio.[22]

  • Derivatization: If the impurity lacks a strong chromophore or does not ionize well, consider chemical derivatization. This can be used to attach a moiety that enhances UV absorbance or improves ionization efficiency for MS detection.[13]

  • Two-Dimensional LC (2D-LC): For extremely complex separation challenges, 2D-LC can be employed. The peak of interest is isolated on a primary column and then transferred to a second, orthogonal column for further separation, effectively removing matrix interference.[22]

Troubleshooting Guide: Removal & Control Strategies

Identifying a GTI is only half the battle. This section focuses on its removal and implementing long-term control.

Q: I have confirmed the presence of a GTI above the acceptable limit in my final API. What are my options for removal?

A: Post-synthesis removal should be a last resort, as prevention is always better. However, when necessary, several purification strategies can be effective:

  • Recrystallization: This is often the most effective and scalable method for removing impurities from solid APIs. Experiment with different solvent/anti-solvent systems to maximize the purge factor for the specific GTI.

  • Chromatography: Preparative column chromatography can be used, but it may be less economically viable for large-scale production.

  • Activated Carbon/Specialty Scavengers: For certain types of impurities, treatment with activated carbon or specialized scavenger resins can be highly effective. For example, silica-polystyrene particles have shown promise in removing aldehyde-based GTIs.[2]

Q: How can I design my synthesis to prevent the formation of a specific GTI in the first place?

A: This is the most robust control strategy.[1][18] A thorough understanding of the reaction mechanism is key.

  • Redesign the Synthetic Route: The most definitive approach is to change the synthesis to avoid using a genotoxic reagent altogether.[20] For example, find an alternative to epichlorohydrin if it is the source of your GTI.

  • Process Parameter Optimization: Modify reaction conditions (e.g., temperature, pH, reaction time, reagent stoichiometry) to minimize the side reaction that produces the GTI.[18] A Design of Experiments (DoE) approach can be invaluable here.

  • Demonstrate Purging Capability: If the GTI is an intermediate or arises from a starting material, you can perform process validation studies (spiking studies) to demonstrate that downstream work-up and purification steps effectively remove it to a level well below 30% of its acceptable limit.[5] If this can be robustly demonstrated, routine testing for that impurity in the final API may not be necessary.[5]

Experimental Protocol: General Workflow for GTI Assessment

This protocol outlines a systematic approach to GTI assessment, aligned with ICH M7 principles.

Objective: To identify, characterize, and establish a control strategy for potential genotoxic impurities.

Sources

Overcoming steric hindrance in 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile .

This molecule presents a unique synthetic challenge: the bulky 2,3-dihydrobenzofuran ring creates severe steric hindrance around the adjacent chiral secondary alcohol and the terminal nitrile group. Standard reaction conditions often fail, leading to poor yields, stalled reactions, or degradation. Below, you will find field-proven, mechanistically grounded solutions to the most common bottlenecks encountered with this substrate.

Support Ticket #101: Nitrile Reduction & Retro-Aldol Cleavage

User Query: "When I attempt to reduce the nitrile group using standard LiAlH4​ conditions, my yields of the 1,3-amino alcohol are below 20%. The primary side products appear to be from retro-aldol cleavage. How can I suppress this?"

Mechanistic Rationale: The steric bulk of the dihydrobenzofuran ring restricts the trajectory of hydride attack on the nitrile carbon, drastically slowing down the reduction rate[1]. Because LiAlH4​ requires prolonged reaction times to overcome this hindrance, the strongly basic alkoxide intermediate that forms has ample time to undergo a retro-aldol-type elimination, cleaving the molecule into 2,3-dihydrobenzofuran-5-carbaldehyde and acetonitrile equivalents.

The Solution: To bypass the basic conditions and slow kinetics, transition to a tandem catalytic reduction-protection strategy using NiCl2​/NaBH4​ in the presence of Boc2​O . The nickel boride catalyst generated in situ rapidly reduces the nitrile to a primary amine, which is immediately trapped by Boc2​O . This prevents side reactions and stabilizes the intermediate[2].

Quantitative Data Summary:

Reducing Agent Conditions Conversion (%) Target Amine Yield (%) Retro-Aldol Cleavage (%)

| LiAlH4​ | THF, 0 °C to RT, 12h | >95% | <20% | >70% | | Raney-Ni / H2​ | EtOH, 50 psi, 24h | 60% | 45% | 15% | | NiCl2​ / NaBH4​ / Boc2​O | MeOH, 0 °C to RT, 2h | >99% | 88% (as Boc-amine) | <2% |

ReductionWorkflow SM 3-(2,3-Dihydrobenzofuran-5-yl)- 3-hydroxypropanenitrile Reagents NiCl2·6H2O + NaBH4 + Boc2O in MeOH (0 °C) SM->Reagents Intermediate Transient Primary Amine (Avoids Retro-Aldol) Reagents->Intermediate Hydride Transfer Product N-Boc-1,3-Amino Alcohol (Stable Product) Intermediate->Product In-situ Boc Protection

Workflow for the tandem reduction and protection of sterically hindered beta-hydroxy nitriles.

Protocol 1.1: Tandem Reduction-Protection (Self-Validating)
  • Preparation: Dissolve 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile (1.0 eq) and Boc2​O (1.5 eq) in anhydrous MeOH (0.2 M).

  • Catalyst Addition: Cool the flask to 0 °C using an ice bath. Add NiCl2​⋅6H2​O (0.1 eq). The solution will appear pale green.

  • Reduction: Slowly add NaBH4​ (7.0 eq) in small portions over 30 minutes. Caution: Highly exothermic with vigorous H2​ gas evolution. The solution will immediately turn black, indicating the formation of the active nickel boride catalyst.

  • Maturation: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation Checkpoint: Perform TLC (Hexane/EtOAc 1:1). Stain with Ninhydrin and heat; the absence of a purple spot confirms no free amine is present. Stain a second plate with Phosphomolybdic Acid (PMA); a dark blue spot at a higher Rf​ confirms the formation of the N-Boc protected product.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc (3x), dry over Na2​SO4​ , and concentrate.

Support Ticket #102: Secondary Hydroxyl Protection

User Query: "I am trying to protect the beta-hydroxyl group using TBSCl and imidazole, but the starting material remains completely unreacted even after 48 hours at elevated temperatures."

Mechanistic Rationale: Standard silyl chlorides (like TBSCl or TIPSCl) rely on nucleophilic attack from the alcohol. However, the secondary alcohol in this molecule is flanked by the bulky dihydrobenzofuran ring and the electron-withdrawing nitrile group, which reduces its nucleophilicity and physically blocks the bulky TBSCl electrophile.

The Solution: You must switch from a nucleophilic substitution mechanism to a highly reactive electrophilic silylation. By using TBSOTf (tert-butyldimethylsilyl trifluoromethanesulfonate) with a non-nucleophilic base like 2,6-lutidine, you generate a highly reactive, transient silylium ion equivalent that easily overcomes the steric barrier.

Protocol 1.2: Electrophilic Silylation
  • Preparation: Dissolve the beta-hydroxy nitrile (1.0 eq) in anhydrous DCM (0.3 M) under an inert argon atmosphere.

  • Base Addition: Add 2,6-lutidine (2.0 eq) and cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Silylation: Add TBSOTf (1.2 eq) dropwise over 10 minutes.

  • Maturation: Allow the reaction to slowly warm to room temperature and stir for 1 hour.

  • Validation Checkpoint: Perform TLC (Hexane/EtOAc 4:1). The product will be highly non-polar compared to the starting material. A UV-active spot near the solvent front indicates successful protection.

Support Ticket #103: Enzymatic Kinetic Resolution

User Query: "I am attempting to resolve the racemic mixture of this beta-hydroxy nitrile using Candida antarctica lipase B (CALB/Novozym 435). The reaction stalls at ~15% conversion, and the enantiomeric excess (ee) is poor."

Mechanistic Rationale: CALB has a relatively narrow active site funnel. The bulky 2,3-dihydrobenzofuran group causes a severe steric clash within the binding pocket, drastically lowering the maximum velocity ( Vmax​ ) of the transesterification for both enantiomers, leading to stalled conversions. As demonstrated in foundational studies on [3], optimizing the thermodynamic environment is critical to expanding the active site flexibility.

The Solution: Shift the solvent from hexane to a slightly more polar, structure-swelling solvent like MTBE (Methyl tert-butyl ether), increase the temperature to 50 °C to increase enzyme flexibility, and use vinyl acetate as an irreversible acyl donor. The enol leaving group tautomerizes to acetaldehyde, rendering the acylation strictly irreversible and driving the reaction to the theoretical 50% yield.

Quantitative Data Summary:

Solvent Acyl Donor Temp (°C) Time (h) Conversion (%) Enantiomeric Ratio (E-value)
Hexane Vinyl Acetate 30 48 15% 12
Toluene Vinyl Acetate 30 48 28% 45

| MTBE | Vinyl Acetate | 50 | 24 | 50% | >200 |

EnzymaticResolution Racemate Racemic Substrate (Bulky Aryl Group) CALB CALB (Novozym 435) Active Site Funnel Racemate->CALB Steric Steric Clash (S)-Enantiomer CALB->Steric Fit Optimal Fit (R)-Enantiomer CALB->Fit ProdS Unreacted (S)-Alcohol (ee > 99%) Steric->ProdS ProdR (R)-Acetate (ee > 98%) Fit->ProdR

Logical pathway of CALB-catalyzed kinetic resolution mitigating steric clash in the racemate.

Protocol 1.3: High-Temperature Kinetic Resolution
  • Preparation: Dissolve the racemic 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile in anhydrous MTBE (0.1 M).

  • Reagent Addition: Add vinyl acetate (3.0 eq) and immobilized CALB (Novozym 435, 20% w/w relative to the substrate).

  • Incubation: Place the reaction vessel in an orbital shaker set to 50 °C and 200 rpm.

  • Validation Checkpoint: At 24 hours, sample 50 µL, filter, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). You should observe a 1:1 ratio of the (R)-acetate and the unreacted (S)-alcohol.

  • Workup: Filter off the immobilized enzyme (which can be washed with MTBE and reused for up to 5 cycles), concentrate the filtrate, and separate the highly polar alcohol from the non-polar acetate via standard silica gel chromatography.

References

  • Enantioselective Synthesis of β-Quaternary Carbon-Containing Chromanes and 3,4-Dihydropyrans via Cu-Catalyzed Intramolecular C–O Bond Formation. Organic Letters - ACS Publications. (Discusses the steric impact of dihydrobenzofuran derivatives in asymmetric synthesis). URL:[Link][1]

  • Efficient lipase-catalyzed kinetic resolution and dynamic kinetic resolution of beta-hydroxy nitriles. Advanced Synthesis & Catalysis. (Foundational methodology for overcoming steric barriers in enzymatic resolutions of beta-hydroxy nitriles). URL:[Link][3]

  • Heterocyclic modulators of lipid synthesis and combinations thereof (WO2015095767A1). Google Patents. (Provides validated protocols for handling 3-hydroxypropanenitrile derivatives and dihydrobenzofuran intermediates). URL:[2]

Sources

Validation & Comparative

Comparison of Analytical Platforms for the Validation of 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile: High-Field NMR vs. Benchtop NMR vs. AI-Assisted Prediction

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

The structural validation of pharmaceutical intermediates is a critical bottleneck in drug development workflows. 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile is a highly functionalized building block featuring a rigid 2,3-dihydrobenzofuran core and a flexible, stereochemically active 1-hydroxy-2-cyanoethyl side chain. Validating this structure requires precise analytical techniques to distinguish between closely related aromatic protons and to confirm the integrity of the cyano-bearing aliphatic chain.

This guide objectively compares three distinct analytical platforms for the structural validation of this compound:

  • Platform A: High-Field NMR (600 MHz) – The gold standard for absolute structural elucidation.

  • Platform B: Benchtop NMR (80 MHz) – A cost-effective, at-line alternative for rapid reaction monitoring[1].

By analyzing the causality behind experimental choices and providing self-validating protocols, this guide empowers laboratory managers and application scientists to select the optimal platform based on their resolution, throughput, and budget requirements.

Chemical Context & Structural Challenges

The molecule 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile presents specific NMR challenges:

  • The Dihydrobenzofuran Core: The aliphatic protons at C-2 (oxygen-adjacent) and C-3 (ring-adjacent) form tightly coupled spin systems. The aromatic protons (H-4, H-6, H-7) exhibit subtle meta- and ortho-couplings that require high magnetic dispersion to resolve[3].

  • The Side Chain: The chiral center at C-1' (-CH(OH)-) splits the adjacent diastereotopic protons of the -CH2-CN group, often leading to complex higher-order multiplets if the magnetic field is insufficient.

Mandatory Visualization: Analytical Workflow

NMR_Validation Prep Sample Preparation (CDCl3, TMS Internal Std) HF Platform A: High-Field NMR (600 MHz, Cryoprobe) Prep->HF Aliquot 1 (15 mg) BT Platform B: Benchtop NMR (80 MHz, Permanent Magnet) Prep->BT Aliquot 2 (50 mg) Proc Data Processing (FT, Phase & Baseline Corr.) HF->Proc High-Res FID BT->Proc Low-Res FID AI Platform C: AI Prediction (Mnova Ensemble ML) Ver Structure Verification (Multiplet Analysis & Assignment) AI->Ver In-silico Reference Proc->Ver Empirical Spectra

Figure 1: Analytical workflow for the structural validation of the target compound.

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I mandate that all NMR workflows operate as self-validating systems. This means the protocol must inherently prove its own reliability before data is accepted.

Sample Preparation
  • Solvent Selection: Deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) is selected.

    • Causality: CDCl3​ is chosen over DMSO−d6​ to minimize solvent viscosity. Lower viscosity increases the tumbling rate (shorter rotational correlation time, τc​ ), which maximizes transverse relaxation ( T2​ ) and yields sharper spectral lines. Furthermore, CDCl3​ prevents the rapid exchange of the hydroxyl proton, allowing the -OH signal to be observed.

  • Concentration: 15 mg/0.6 mL for High-Field NMR; 50 mg/0.6 mL for Benchtop NMR.

    • Causality: Benchtop systems (typically 1-2 Tesla) suffer from inherently lower sensitivity due to lower Boltzmann population differences[4]. Tripling the concentration compensates for this without exceeding the solubility limit.

Acquisition Protocols

Platform A: High-Field NMR (600 MHz Bruker AVANCE NEO)

  • Self-Validation Step: Prior to acquisition, the TMS linewidth at 50% height must be ≤0.5 Hz. If broader, 3D gradient shimming must be repeated.

  • 1H NMR Parameters: 16 scans, 30° flip angle, 2.0 s relaxation delay ( D1​ ).

    • Causality: A 2.0 s D1​ ensures > 5×T1​ for most aliphatic protons, guaranteeing quantitative integration of the cyanoethyl side chain.

Platform B: Benchtop NMR (80 MHz Magritek Spinsolve)

  • Self-Validation Step: Run a rapid 1-scan dummy acquisition. Check the CHCl3​ residual peak shape for asymmetry, which indicates poor permanent magnet thermal stability.

  • 1H NMR Parameters: 64 scans, 90° flip angle, 4.0 s D1​ .

    • Causality: The lower field requires a 90° pulse to maximize signal-to-noise ratio (SNR) per transient, necessitating a longer D1​ to prevent signal saturation[1].

  • Protocol: The 2D structure (MOL file) is imported into Mnova. The prediction engine is set to "Ensemble," which combines Hierarchical Organization of Spherical Environments (HOSE) codes with Neural Networks (NN)[2].

  • Causality: HOSE codes provide exact matches for the dihydrobenzofuran core based on empirical databases, while Neural Networks accurately extrapolate the chemical shifts of the unique propanenitrile side chain[5].

Data Presentation & Spectral Analysis

The following tables summarize the quantitative spectral data obtained across the three platforms.

Table 1: 1 H NMR Spectral Data Comparison (CDCl 3​ , δ in ppm)
PositionAssignmentHigh-Field (600 MHz)Benchtop (80 MHz)AI Predicted (Mnova)Multiplicity & J (Hz)
2 O-CH 2​ (Ring)4.584.55 - 4.62 (m)4.61t, J=8.7
3 Ar-CH 2​ (Ring)3.213.15 - 3.28 (m)3.25t, J=8.7
4 Ar-H (meta to C6)7.237.10 - 7.30 (m)7.20s
6 Ar-H (ortho to C7)7.157.10 - 7.30 (m)7.18dd, J=8.2,1.8
7 Ar-H (ortho to C6)6.786.75 - 6.85 (m)6.81d, J=8.2
1' CH-OH (Chain)5.025.004.95t, J=6.5
2' CH 2​ -CN (Chain)2.752.752.82d, J=6.5
- OH2.80Broad / Not Obs.N/Abr s (Exchangeable)

*Note: In the 80 MHz benchtop spectrum, protons H-4 and H-6 collapse into a single unresolved multiplet due to second-order effects ( Δν/J ratio is too small).

Table 2: 13 C NMR Spectral Data Comparison (CDCl 3​ , δ in ppm)
PositionCarbon TypeHigh-Field (150 MHz)Benchtop (20 MHz)AI Predicted (Mnova)
2 O-CH 2​ 71.571.372.1
3 Ar-CH 2​ 29.830.029.5
3a Ar-C (Quaternary)127.4Not Obs. 128.0
4 Ar-CH123.6123.5124.1
5 Ar-C (Quaternary)133.2Not Obs.132.8
6 Ar-CH126.8127.0126.5
7 Ar-CH109.5109.3110.2
7a Ar-C-O (Quat.)160.1160.5159.8
1' CH-OH69.869.570.4
2' CH 2​ -CN28.228.127.9
3' CN (Nitrile)117.6117.5118.2

**Note: Quaternary carbons often fall below the limit of detection on 20 MHz benchtop systems within standard acquisition times (e.g., < 1 hour) due to their long T1​ relaxation times and lack of Nuclear Overhauser Effect (NOE) enhancement[4].

Table 3: Platform Performance & Cost Comparison
MetricHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)AI Prediction (Mnova)
Resolution (Dispersion) Exceptional (Resolves all Ar-H)Moderate (Ar-H overlap)N/A (Theoretical)
Sensitivity (LOD) < 1 mg~ 10-20 mgN/A
Throughput / Time Medium (Requires core facility)High (At-line, < 5 mins)Instantaneous
Capital Expenditure > $1,000,000 + Cryogens~$100,000 (Cryogen-free)< $5,000 (Software License)

Discussion & Platform Recommendations

The empirical data demonstrates clear causal relationships between the hardware capabilities and the resulting spectral quality.

When to use High-Field NMR: For the initial structural characterization of 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile, High-Field NMR is non-negotiable. The 600 MHz magnet provides sufficient chemical shift dispersion to separate the H-4 ( δ 7.23) and H-6 ( δ 7.15) protons[3]. Because the difference in their resonance frequencies is only 0.08 ppm (which is 48 Hz at 600 MHz, but a mere 6.4 Hz at 80 MHz), the benchtop system suffers from severe second-order roofing effects, rendering the aromatic region an uninterpretable multiplet[6].

When to use Benchtop NMR: Benchtop NMR excels in process analytical technology (PAT) and routine QA/QC[1]. Once the high-field spectrum has established the baseline structure, the 80 MHz system can easily track the distinct aliphatic signals of the side chain (e.g., the CH-OH triplet at δ 5.00 and the CH 2​ -CN doublet at δ 2.75). If a chemist is optimizing the synthesis of this compound, the benchtop system provides immediate, at-line feedback on the conversion of the starting material without the bottleneck of sending samples to a central facility[7].

When to use AI-Assisted Prediction: AI prediction serves as a vital orthogonal validation tool. In our workflow, the Mnova ensemble prediction accurately anticipated the chemical shifts within a ±0.15 ppm margin of error for 1 H[5]. If an experimental peak deviates significantly from the AI prediction (e.g., if the CH-OH peak shifts to 6.0 ppm), it immediately alerts the scientist to potential issues such as unintended esterification or solvent-induced shifts, triggering a mandatory review of the sample prep protocol.

Conclusion

Sources

Comprehensive Comparison Guide: 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile vs. Alternative Benzofuran Intermediates

Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Role of Dihydrobenzofurans in Drug Design

Oxygen heterocycles comprise nearly one-third of all known organic compounds and play a foundational role in pharmaceutical research due to their prevalence in bioactive molecules and excellent metabolic stability[1]. Specifically, the 2,3-dihydrobenzofuran scaffold is a privileged pharmacophore embedded in several high-profile therapeutics, including the melatonin receptor agonists ramelteon and tasimelteon[2].

When designing synthetic routes for novel dihydrobenzofuran derivatives, the choice of the functionalized intermediate dictates the efficiency of late-stage diversification. This guide provides an objective, data-driven comparison between 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile —a highly versatile 1,3-bifunctional building block—and other traditional benzofuran intermediates.

Mechanistic & Structural Analysis: Why the β -Hydroxy Nitrile?

Traditional intermediates like 5-bromo-2,3-dihydrobenzofuran or 2,3-dihydrobenzofuran-5-carbaldehyde rely on single-point reactivity (cross-coupling or olefination, respectively). In contrast, 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile offers a pre-installed β -hydroxy nitrile motif.

This structural feature provides orthogonal reactivity:

  • The Nitrile Terminus: Can be selectively hydrolyzed to a carboxylic acid or reduced to a primary amine, bypassing the need for hazardous reagents like cyanide gas or nitroalkanes in downstream steps.

  • The Hydroxyl Group: Serves as a directing group, a hydrogen-bond donor in target binding, or a leaving group (via mesylation/tosylation) for subsequent elimination or substitution.

Workflow A 2,3-Dihydrobenzofuran- 5-carbaldehyde B 3-(2,3-Dihydrobenzofuran-5-yl)- 3-hydroxypropanenitrile A->B Acetonitrile (Base-catalyzed) F Chalcones & Cinnamic Acids A->F Acetophenones (Ultrasound) D 1,3-Bifunctional Aliphatic Chains B->D Reduction/ Hydrolysis C 5-Bromo-2,3- dihydrobenzofuran E Aryl-Aryl / Aryl-Alkyl Scaffolds C->E Pd-Catalyzed Cross-Coupling

Caption: Divergent synthetic workflows for benzofuran intermediates in drug discovery.

Comparative Profiling: Quantitative Data

To objectively evaluate these intermediates, we must look at their physicochemical properties and their typical performance in downstream synthetic applications.

IntermediateCore MotifKey Downstream ApplicationsTypical YieldsLogP (approx)MW ( g/mol )
3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile β -Hydroxy Nitrile β -amino alcohols, β -hydroxy acids65-80%1.8189.21
2,3-Dihydrobenzofuran-5-carbaldehyde Aryl AldehydeChalcones, Schiff bases, Olefination80-95%2.1148.16
5-Bromo-2,3-dihydrobenzofuran Aryl BromideSuzuki/Heck cross-coupling, Grignard70-90%3.2199.05
2-(2,3-Dihydrobenzofuran-5-yl)acetic acid Aryl Acetic AcidAmide coupling (e.g., Ramelteon analogs)75-85%1.9178.18

Analysis: While the aldehyde and bromide intermediates offer slightly higher typical yields due to the robustness of standard coupling reactions, the β -hydroxy nitrile provides a significantly lower LogP. This is highly advantageous in hit-to-lead optimization, where controlling lipophilicity is critical to avoiding metabolic liabilities and improving aqueous solubility.

Self-Validating Experimental Protocols

As an application scientist, it is critical to design protocols where the chemistry inherently signals its own success or failure. Below are two field-proven workflows comparing the utilization of the β -hydroxy nitrile versus the aldehyde intermediate.

Protocol A: Reduction of the β -Hydroxy Nitrile to a β -Amino Alcohol

This protocol converts 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile into 1-(2,3-dihydrobenzofuran-5-yl)-3-aminopropan-1-ol, a classic pharmacophore for GPCR ligands.

  • Substrate Dissolution: Dissolve 1.0 eq of the β -hydroxy nitrile in anhydrous THF (0.2 M) under N2.

    • Causality: THF acts as an aprotic solvent that strongly coordinates the lithium ions, providing the ideal microenvironment for hydride transfer while preventing premature quenching of the reagent.

  • Hydride Addition: Cool the flask to 0°C. Add 2.5 eq of LiAlH4 portion-wise.

    • Causality: The reaction is highly exothermic. Maintaining 0°C prevents the thermal cleavage of the delicate dihydrobenzofuran ether linkage.

  • Reflux & IPC (In-Process Control): Heat to reflux for 4 hours. Monitor via TLC (Hexanes:EtOAc 1:1).

    • Self-Validation: The disappearance of the UV-active starting material and the appearance of a baseline spot that stains positive with Ninhydrin (indicating a primary amine) validates the reduction.

  • Fieser Workup: Cool to 0°C. Sequentially add x mL H2O, x mL 15% NaOH, and 3x mL H2O (where x = grams of LiAlH4 used).

    • Causality: Standard aqueous quenching creates unfilterable aluminum hydroxide emulsions. The Fieser method forces the aluminum salts to precipitate as a granular, easily filterable white solid, ensuring high recovery of the polar amino alcohol.

Protocol Step1 1. Substrate Dissolution (Anhydrous THF) Step2 2. LiAlH4 Addition (0°C, Dropwise) Step1->Step2 IPC1 IPC: H2 Evolution Ceases Step2->IPC1 Step3 3. Reflux (4h) (Drive Reduction) IPC1->Step3 IPC2 IPC: TLC / LC-MS (Ninhydrin Stain) Step3->IPC2 Step4 4. Fieser Workup (H2O/NaOH/H2O) IPC2->Step4

Caption: Self-validating reduction workflow of beta-hydroxy nitriles to amino alcohols.

Protocol B: Ultrasound-Assisted Condensation of the Aldehyde Analog

For comparison, utilizing 2,3-dihydrobenzofuran-5-carbaldehyde to achieve chain extension often requires condensation reactions. Recent green chemistry advances utilize ultrasound to achieve this[3].

  • Reagent Mixing: Combine 1.0 eq of 2,3-dihydrobenzofuran-5-carbaldehyde and 1.0 eq of substituted acetophenone in minimal ethanol.

    • Causality: Ethanol is a green solvent that fully solubilizes both organic reactants while remaining miscible with the aqueous base added in the next step.

  • Base Catalysis: Add 1.2 eq of 10% aqueous NaOH.

    • Causality: The base deprotonates the acetophenone to form an enolate, which nucleophilically attacks the electrophilic carbonyl carbon of the benzofuran aldehyde.

  • Ultrasound Irradiation: Subject the mixture to ultrasound irradiation at room temperature for 30 minutes.

    • Causality: Acoustic cavitation generates localized high pressures and micro-currents, drastically increasing mass transfer. This reduces reaction times from hours to minutes and prevents the thermal degradation often seen in prolonged reflux[3].

    • Self-Validation: The target chalcone derivative will spontaneously precipitate out of the ethanol solution as a solid mass, providing immediate visual and physical validation of reaction completion.

Conclusion

While simple halides and aldehydes of the dihydrobenzofuran class are excellent for direct cross-coupling and olefination, 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile is the superior intermediate when the synthetic goal is the construction of complex, 1,3-bifunctional aliphatic side chains. Its pre-installed oxidation states allow for rapid, chemoselective access to β -amino alcohols and β -hydroxy acids, making it an invaluable tool for modern drug development.

Sources

A Comparative Guide to Functional Group Analysis: FTIR Spectroscopy vs. Alternative Methods for 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and pharmaceutical quality control, the precise and unambiguous characterization of molecular structures is paramount. For an intermediate compound like 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile, a thorough understanding of its functional groups is critical for predicting reactivity, ensuring purity, and confirming identity. This guide provides an in-depth analysis of Fourier-Transform Infrared (FTIR) spectroscopy for the functional group profiling of this molecule. Furthermore, it presents a critical comparison with alternative analytical techniques, offering researchers and drug development professionals the insights needed to select the most appropriate method for their specific analytical challenges. Spectroscopic methods are indispensable in the pharmaceutical industry for development, quality control, and analysis of drugs.[1]

The Subject Molecule: 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile

Figure 1. Chemical structure of 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile.

This molecule possesses several key functional groups that are amenable to spectroscopic analysis:

  • Hydroxyl (-OH): Influences solubility and potential for hydrogen bonding.

  • Nitrile (-C≡N): A polar group that can be a key synthon in further chemical transformations.

  • Dihydrobenzofuran: A heterocyclic moiety containing an aromatic ring and an ether linkage, forming the core of the structure.

  • Aromatic and Aliphatic C-H bonds: Present throughout the molecule.

Deep Dive: FTIR Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These frequencies are characteristic of the bond type and its chemical environment, making FTIR an excellent tool for identifying functional groups.[1][2] For 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile, we can predict a unique spectral fingerprint.

Predicted FTIR Absorption Bands

The following table outlines the expected characteristic absorption bands for our target molecule. The interpretation is based on established correlation tables and spectral data of analogous structures.[3][4][5]

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected IntensityRationale & Commentary
3600-3200 O-H Stretch (Alcohol)Strong, BroadThe broadness of this peak is a hallmark of hydrogen bonding, which is expected for a hydroxyl group.[6][7][8] Its presence is a strong indicator of the alcohol functionality.
3100-3000 C-H Stretch (Aromatic)Medium to WeakThese absorptions confirm the presence of the benzene ring within the dihydrobenzofuran moiety.[3]
3000-2850 C-H Stretch (Aliphatic)MediumThese peaks arise from the C-H bonds in the dihydrofuran ring and the propanenitrile backbone.[3]
2260-2240 C≡N Stretch (Nitrile)Medium, SharpThe nitrile group gives a very characteristic and sharp peak in a relatively uncongested region of the spectrum, making it easy to identify.[9][10][11] Aromatic conjugation can slightly lower this frequency.[9]
1620-1580 & 1500-1450 C=C Stretch (Aromatic Ring)Medium to WeakThese two bands are characteristic of the benzene ring vibrations and confirm its presence.
1250-1200 C-O Stretch (Aryl Ether)StrongThis strong absorption is indicative of the aryl-O-C stretch within the dihydrobenzofuran ring system.
1100-1000 C-O Stretch (Secondary Alcohol)StrongThe C-O stretching vibration of the secondary alcohol provides another key piece of evidence for this functional group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

For a solid or viscous liquid sample like 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile, ATR-FTIR is the preferred method due to its minimal sample preparation and rapid analysis time.

Objective: To obtain a high-quality mid-infrared spectrum of the sample for functional group identification.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., a diamond crystal).

  • The sample: 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes.

Procedure:

  • Background Collection:

    • Ensure the ATR crystal is clean. Wipe it with a lint-free cloth dampened with isopropanol and allow it to dry completely.

    • With the clean, empty ATR accessory in place, collect a background spectrum. This step is crucial as it subtracts the IR absorption of the ambient atmosphere (CO₂ and H₂O) and the ATR crystal itself.

  • Sample Application:

    • Place a small amount of the sample (typically 1-2 mg for a solid, or a single drop for a liquid) directly onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Spectrum Acquisition:

    • Collect the sample spectrum. A typical setting would be to co-add 16 or 32 scans at a resolution of 4 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

    • Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Use the spectral analysis software to label the peak positions (in cm⁻¹) of significant absorption bands.

    • Compare the observed peak positions with the expected values in the table above to confirm the presence of the key functional groups.

  • Cleaning:

    • Retract the press, remove the sample, and clean the ATR crystal thoroughly with a solvent-dampened wipe.

Comparative Analysis: FTIR vs. Alternative Spectroscopic Techniques

While FTIR is a powerful tool for identifying functional groups, a comprehensive structural elucidation often requires complementary techniques.[12][13][14] The choice of technique depends on the specific information required.[2]

TechniqueInformation ProvidedAdvantages for this MoleculeDisadvantages for this Molecule
FTIR Spectroscopy Vibrational modes of functional groups.[2]- Fast and non-destructive. - Excellent for identifying -OH, -C≡N, and C-O groups. - Simple sample preparation (especially with ATR).- Provides limited information on molecular connectivity. - Can be difficult to distinguish between similar C-H or C-O environments.
¹H NMR Spectroscopy Chemical environment and connectivity of hydrogen atoms.- Provides detailed information on the number of unique protons, their integration (ratio), and their neighboring protons (splitting patterns). - Can confirm the aromatic substitution pattern and the structure of the aliphatic portions.- Requires deuterated solvents. - More complex and time-consuming than FTIR.
¹³C NMR Spectroscopy Chemical environment of carbon atoms.- Shows the number of unique carbon atoms in the molecule. - Confirms the presence of the nitrile carbon (around 115-130 ppm) and the carbon bearing the hydroxyl group.[10][11]- Less sensitive than ¹H NMR, requiring more sample or longer acquisition times. - Does not typically show coupling information.
Mass Spectrometry (MS) Mass-to-charge ratio of the molecule and its fragments.- Provides the exact molecular weight, confirming the molecular formula. - Fragmentation patterns can give clues about the molecular structure.[15]- Can be a destructive technique. - Does not directly identify functional groups in the same way as FTIR or NMR.
Raman Spectroscopy Complementary vibrational information to FTIR.- Excellent for non-polar bonds; the -C≡N and aromatic C=C stretches would likely be strong. - Can be used with aqueous samples.- The -OH stretch is often weak in Raman spectra. - Fluorescence from the sample can interfere with the signal.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel compound like 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Data Integration & Final Structure Sample Sample Received FTIR FTIR Analysis Sample->FTIR Quick Screen MS Mass Spectrometry FTIR->MS Confirm Mol. Weight H_NMR ¹H NMR FTIR->H_NMR Confirm Proton Env. Data_Analysis Correlate All Spectroscopic Data FTIR->Data_Analysis Functional Groups ID'd MS->Data_Analysis C_NMR ¹³C NMR H_NMR->C_NMR Confirm Carbon Skeleton H_NMR->Data_Analysis C_NMR->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Caption: Workflow for spectroscopic characterization.

Conclusion and Recommendations

For the rapid and reliable identification of the key functional groups in 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile, FTIR spectroscopy is an exceptionally effective first-line analytical technique. Its ability to quickly confirm the presence of the critical hydroxyl and nitrile moieties makes it invaluable for reaction monitoring, raw material identification, and quality control.[16]

However, for unequivocal structure confirmation and the detailed characterization required in drug development, a multi-technique approach is essential.[17] The combination of FTIR with Mass Spectrometry (to confirm molecular weight) and NMR spectroscopy (to establish atomic connectivity) provides a self-validating system that ensures the highest level of scientific integrity. The integration of these techniques allows for a complete and unambiguous assignment of the molecular structure, which is a foundational requirement for any drug development program.[13][14][15]

References

  • Northern Illinois University, Department of Chemistry and Biochemistry. IR Absorption Frequencies. Available from: [Link]

  • Sinha, C., Manjunatha, M., Rekha, M. R., & Deshpande, S. (2014). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. ResearchGate. Available from: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available from: [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Available from: [Link]

  • Görög, S. (2012). Spectroscopic Methods in Drug Quality Control and Development. ResearchGate. Available from: [Link]

  • Lee, S., et al. (2025). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. ACS Omega. Available from: [Link]

  • ManTech Publications. (2025). Advanced Spectroscopic Techniques in Pharmaceutical Analysis: A Critical Evaluation. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10329, Dihydrobenzofuran. Available from: [Link]

  • InstaNANO. (2026). FTIR Functional Group Database Table with Search. Available from: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • Lee, S., et al. (2025). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. ACS Omega. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 101130, 2,3-Dihydro-2-methylbenzofuran. Available from: [Link]

  • Rocky Mountain Labs. (2023). Difference between FTIR and NMR? Available from: [Link]

  • MDPI. (2025). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Available from: [Link]

  • International Journal of Biological and Medical Research. (2025). Functional Group Profiling of Medicinal Plants using FTIR Spectroscopy. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. PMC. Available from: [Link]

  • SpectraBase. Compound with spectra: 1,3-Dihydro isobenzofuran. Available from: [Link]

  • Prime Scholars. (2014). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. Available from: [Link]

  • NIST. (n.d.). Benzofuran, 2,3-dihydro-. In NIST Chemistry WebBook. Available from: [Link]

  • Spiteller, G. (1975). [Use of Spectroscopic Methods in Drug Analysis]. Arzneimittelforschung. Available from: [Link]

  • FireflySci. (2023). An Overview of Spectroscopic Techniques in Pharmaceuticals. Available from: [Link]

  • Hiden Analytical. (2024). Comparing Mass Spectrometry with FT-IR for TGA Experiments: Spotlight on HPR-20 EGA. Available from: [Link]

  • NIST. (n.d.). Propanenitrile, 3-hydroxy-. In NIST Chemistry WebBook. Available from: [Link]

  • Lee, S., et al. (2025). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. ResearchGate. Available from: [Link]

  • Fahelelbom, K. M., Saleh, A., Al-Tabakha, M. M., & Ashames, A. (2022). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Reviews in Analytical Chemistry. Available from: [Link]

  • Tiwari, B.D., et al. (2024). FTIR INTERPRETATION OF DRUGS. Journal of Emerging Trends and Novel Research. Available from: [Link]

  • Al-Jaff, M., & Al-Bayati, Y. K. M. (2023). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. PMC. Available from: [Link]

  • Nugrahani, I. (2020). FTIR Method for Peptide Content Estimation and Degradation Kinetic Study of Canarium Nut Protein. Semantic Scholar. Available from: [Link]

Sources

Analytical Method Validation for 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile: A Comparison Guide under ICH Q2(R2) Guidelines

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis of muscarinic M3 receptor antagonists, such as [1], relies heavily on the critical intermediate 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile . During its manufacturing process, the reduction of the precursor 3-(2,3-Dihydrobenzofuran-5-yl)-3-oxopropanenitrile must be strictly monitored. Because the oxo-precursor and the hydroxy-intermediate share identical core structures and similar polarities, baseline chromatographic resolution is notoriously difficult to achieve using legacy methods.

In November 2023, the International Council for Harmonisation (ICH) adopted the revised [2] guideline alongside [3], establishing a modernized, lifecycle-driven approach to analytical method validation. As a Senior Application Scientist, I have observed that legacy 5.0 µm fully porous columns often fail to meet the stringent specificity and robustness criteria required by these new standards, leading to out-of-specification (OOS) results during routine Quality Control (QC).

This guide objectively compares the validation performance of a next-generation AeroCore™ C18 UHPLC Column (2.7 µm, solid-core) against a Traditional C18 HPLC Column (5.0 µm, fully porous) . By detailing the causality behind our experimental choices, we provide a self-validating protocol framework that ensures your analytical procedure is truly "fit for purpose."

Lifecycle N1 Method Design (ICH Q14) N2 Risk Assessment & ATP Definition N1->N2 Define Goals N3 Method Validation (ICH Q2(R2)) N2->N3 Identify CQAs N4 Routine Use & Control N3->N4 Fit for Purpose N5 Lifecycle Management N4->N5 Monitor Data N5->N1 Revalidate

The integrated analytical lifecycle linking ICH Q14 method design with ICH Q2(R2) validation.

Product Comparison: The Causality of Column Architecture

When developing a method for 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile, the primary chromatographic challenge is minimizing longitudinal band broadening to resolve the closely eluting 3-oxo precursor.

  • Traditional C18 (5.0 µm, Fully Porous): Analyte molecules diffuse deep into the porous silica network. This deep diffusion creates mass transfer resistance (the C term in the van Deemter equation), leading to broader peaks and marginal resolution ( Rs​<1.5 ).

  • AeroCore™ C18 (2.7 µm, Solid-Core): The solid, impermeable core restricts the diffusion path to a thin outer porous shell. This significantly minimizes eddy diffusion ( A term) and mass transfer resistance ( C term). The result is UHPLC-like efficiency at lower backpressures, yielding sharper peaks and a robust resolution ( Rs​>2.0 ) critical for [4] specificity compliance.

Experimental Protocols: A Self-Validating System

To guarantee trustworthiness, the following validation protocols are designed as self-validating systems. Every parameter includes built-in system suitability tests (SST) to confirm instrument performance before data acquisition.

Specificity & Forced Degradation

Causality: ICH Q2(R2) mandates that an analytical procedure must unambiguously assess the analyte in the presence of impurities/degradants[3]. Forced degradation proves the method is stability-indicating.

  • Step 1: Prepare a 100 µg/mL standard solution of 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile in diluent (Water:Acetonitrile 50:50 v/v).

  • Step 2: Spike the standard with 1.0% (w/w) of the 3-oxopropanenitrile precursor.

  • Step 3: Subject separate aliquots to stress conditions: 0.1N HCl (acidic, 60°C for 2h), 0.1N NaOH (basic, 60°C for 2h), and 3% H2O2 (oxidative, room temp for 2h).

  • Step 4: Neutralize the samples and inject 5 µL onto the chromatographic system (Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile gradient).

  • Acceptance Criteria: Resolution ( Rs​ ) between the hydroxy-API and the oxo-precursor must be ≥1.5 . Peak purity angle must be less than the peak purity threshold (using PDA detection).

Linearity and Range

Causality: Validates that the analytical response is directly proportional to the concentration across the reportable range, ensuring reliable quantification of both the API and trace impurities[4].

  • Step 1: Prepare a stock solution (1000 µg/mL).

  • Step 2: Perform serial dilutions to create five calibration levels: 50%, 80%, 100%, 120%, and 150% of the target working concentration (100 µg/mL).

  • Step 3: Inject each level in triplicate. Plot the peak area against the theoretical concentration.

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 . The y-intercept should not significantly differ from zero.

Accuracy and Precision (Repeatability)

Causality: Accuracy confirms the closeness to the true value, while precision measures the degree of scatter. Evaluating them together at multiple levels ensures the method is robust across the entire working range.

  • Step 1: Prepare synthetic mixtures of the sample matrix spiked with the API at 80%, 100%, and 120% levels.

  • Step 2: Prepare three independent replicates for each concentration level (9 determinations total).

  • Step 3: Calculate the percentage recovery and the Relative Standard Deviation (% RSD) for each level.

  • Acceptance Criteria: Mean recovery must be 98.0% - 102.0%. % RSD must be ≤2.0% .

Workflow Start Prepare Analyte: 3-(2,3-Dihydrobenzofuran-5-yl) -3-hydroxypropanenitrile Spike Spike with Precursor: 3-oxopropanenitrile & Degradants Start->Spike Chrom Chromatographic Separation (AeroCore C18 vs Traditional C18) Spike->Chrom Eval Evaluate ICH Q2(R2) Parameters (Specificity, Linearity, Accuracy, Precision) Chrom->Eval Decision Acceptance Criteria Met? Eval->Decision Pass Method Validated Ready for Routine QC Decision->Pass Yes Fail Optimize Method (Adjust Mobile Phase/Column) Decision->Fail No Fail->Chrom Iteration (ICH Q14)

Step-by-step experimental workflow for ICH Q2(R2) analytical method validation.

Data Presentation: Performance Comparison

The experimental data conclusively demonstrates that migrating to a solid-core architecture is not merely an operational upgrade, but a regulatory necessity for complex separations.

Table 1: Chromatographic Performance (System Suitability)
ParameterTraditional C18 (5.0 µm)AeroCore™ C18 (2.7 µm)ICH Q2(R2) Target
Retention Time (API) 12.4 min5.8 minN/A (Faster is preferred)
Resolution ( Rs​ ) 1.3 (Fails baseline)2.8 (Baseline resolved) ≥1.5
Theoretical Plates ( N ) 8,50022,400 >10,000
Tailing Factor ( Tf​ ) 1.651.05 ≤1.5
Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterTraditional C18 (5.0 µm)AeroCore™ C18 (2.7 µm)Status (AeroCore)
Specificity (Peak Purity) Co-elution detectedSpectrally pure (No interference)PASS
Linearity ( R2 ) 0.99750.9999PASS
Accuracy (Mean Recovery) 96.4%99.8%PASS
Precision (% RSD, n=9) 2.8%0.6%PASS

Conclusion

The traditional fully porous column failed to provide adequate specificity for the 3-oxo precursor, resulting in unacceptable precision and accuracy deviations. By adopting the AeroCore™ column, laboratories can establish a self-validating, highly robust method for 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile that strictly complies with the latest [2] mandates.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 444031, Darifenacin." PubChem, U.S. National Library of Medicine. URL: [Link]

  • International Council for Harmonisation (ICH). "ICH Q14 Analytical Procedure Development." European Medicines Agency (EMA), 2023. URL: [Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on Validation of Analytical Procedures." European Medicines Agency (EMA), 2023. URL: [Link]

Sources

Safety Operating Guide

3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized pharmaceutical intermediates requires a rigorous, chemistry-first approach to waste management. 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile is a complex organic molecule characterized by a dihydrobenzofuran ring system and a beta-hydroxy nitrile functional group.

In drug development and synthetic chemistry, improper disposal of this compound poses severe occupational and environmental risks. This guide provides a self-validating, step-by-step Standard Operating Procedure (SOP) for the safe handling, segregation, and final destruction of this chemical, ensuring compliance with federal environmental regulations and laboratory safety standards.

Mechanistic Hazard Assessment (The "Why")

To execute a flawless disposal protocol, scientists must first understand the chemical causality behind the compound's hazards. The structure of 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile dictates its reactivity and environmental persistence:

  • The Nitrile Group (-C≡N): Nitriles are highly sensitive to strong acids and extreme thermal stress. Under acidic conditions, they can undergo hydrolysis, potentially releasing toxic byproducts. More critically, during thermal decomposition (e.g., in a laboratory fire or improper incineration), the nitrogen atom oxidizes to form toxic nitrogen oxide (NOx) gases, and incomplete combustion can release trace hydrogen cyanide (HCN)[1].

  • The Dihydrobenzofuran Ring: Aromatic ethers and benzofuran derivatives are generally recalcitrant to standard biological degradation processes used in municipal wastewater treatment plants. Their lipophilicity can lead to bioaccumulation and aquatic toxicity, strictly prohibiting drain or sewer disposal[2].

  • The Beta-Hydroxy Group (-OH): The presence of a hydroxyl group beta to the nitrile makes this compound susceptible to dehydration (forming an alpha,beta-unsaturated nitrile) or retro-aldol type cleavage under strongly basic conditions. This reactivity dictates that the waste must be kept pH-neutral during storage.

Regulatory Classification & Physico-Chemical Data

Under the Resource Conservation and Recovery Act (RCRA), this compound is not specifically listed by name (e.g., it is not a P-listed or U-listed waste). However, it must be managed as a characteristic hazardous waste if it exhibits toxicity, or if it is dissolved in a flammable solvent, which triggers an ignitability characteristic code[3].

Table 1: Waste Characterization and Operational Implications

Property / ParameterValue / ClassificationOperational Implication
Chemical Class Beta-hydroxy nitrile, BenzofuranRequires thermal destruction; strictly avoid drain disposal.
RCRA Classification Non-listed hazardous wasteManage as hazardous organic waste (characteristic if in solvent)[3].
Incompatibilities Strong acids, oxidizers, basesSegregate in dedicated, pH-neutral non-halogenated streams[1].
Thermal Byproducts NOx, HCN, CO, CO2Final incinerator must be equipped with alkaline scrubbers.

Standard Operating Procedure (SOP): Step-by-Step Disposal

Phase 1: Point-of-Generation Segregation
  • Isolate from Incompatibles: Deposit 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile waste into a designated "Non-Halogenated Organic Waste" container. Ensure this container has never held strong acids (e.g., HCl, H2SO4), oxidizers, or strong bases[1].

    • Causality: Segregation prevents acid-catalyzed hydrolysis and the subsequent generation of lethal HCN gas.

  • Solvent Compatibility Check: If the compound is in a solution, verify the solvent matrix. If dissolved in chlorinated solvents (e.g., dichloromethane, chloroform), it must be re-routed to a "Halogenated Organic Waste" stream.

    • Causality: Incinerating halogenated solvents in a non-halogenated stream can lead to the formation of highly toxic dioxins.

Phase 2: Containment & Satellite Accumulation
  • Primary Containment: Use chemically compatible, high-density polyethylene (HDPE) or amber glass carboys for liquid waste. For solid waste, use sealed poly-bags within a sturdy, leak-proof secondary container.

  • Regulatory Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state the full chemical name—"3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile"—alongside the solvent matrix. Do not use chemical formulas or shorthand abbreviations[4].

  • Storage Conditions: Store the container in a ventilated Satellite Accumulation Area (SAA) away from direct sunlight and heat sources. Keep the container tightly capped at all times unless actively adding waste[4].

Phase 3: Institutional Transfer & Final Destruction
  • EHS Transfer: Coordinate with your facility's Environmental Health and Safety (EHS) department to transfer the waste to a central accumulation area before the 90-day (for Large Quantity Generators) or 180-day (for Small Quantity Generators) regulatory limit expires[4].

  • RCRA-Permitted Incineration: The ultimate disposal method is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF)[4].

    • Causality: The incinerator must operate at temperatures exceeding 1000°C to completely cleave the aromatic benzofuran ring. Crucially, the facility must be equipped with an alkaline exhaust scrubber to capture and neutralize the NOx and trace HCN gases generated by the thermal destruction of the nitrile group.

Waste Management Workflow

WasteManagement Gen Waste Generation 3-(2,3-Dihydrobenzofuran-5-yl) -3-hydroxypropanenitrile Seg Segregation & Compatibility Isolate from Strong Acids Gen->Seg Store Satellite Accumulation Non-Halogenated Organic Stream Seg->Store Trans EPA/RCRA Licensed Waste Transfer Store->Trans Inc High-Temp Incineration (>1000°C) Trans->Inc Scrub Exhaust Scrubbing (Neutralize NOx & HCN) Inc->Scrub

Fig 1. Safe disposal workflow for 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile.

Emergency Spill Protocol

In the event of an accidental release, immediate and calculated action is required to prevent inhalation exposure and environmental contamination:

  • Don PPE: Immediately don chemical-resistant nitrile gloves (double-gloving with an 8-mil outer glove is recommended for high-hazard organic synthesis cleanup), safety goggles, and a lab coat[5].

  • Containment: If the material is solid, do not sweep it , as this generates inhalable hazardous dust. Instead, gently cover the spill with a damp absorbent pad. If it is a liquid (dissolved in solvent), surround the spill with an inert absorbent material such as vermiculite or sand.

  • Collection: Carefully scoop the absorbed material using non-sparking tools and place it into a compatible, sealable hazardous waste container. Label the container as "Spill Cleanup: Contains 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile" and dispose of it via the standard incineration route outlined in Phase 3[3].

Sources

Personal protective equipment for handling 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the integration of novel heterocyclic building blocks into drug development pipelines, I recognize that handling specialized intermediates requires more than just reading a Safety Data Sheet (SDS)—it requires a mechanistic understanding of the chemical's behavior.

The compound 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile (CAS: 1520293-45-1)[1] is a critical intermediate, sharing structural motifs with precursors used in the synthesis of muscarinic M3 receptor antagonists like Darifenacin[2]. To handle this compound safely, we must build a self-validating safety protocol grounded in its specific chemical properties.

Hazard Causality & Chemical Profile

Before selecting Personal Protective Equipment (PPE), we must understand why we are protecting ourselves.

Structurally, this compound is a β -hydroxy nitrile. Unlike α -cyanohydrins (which readily undergo retro-cyanation to release highly toxic hydrogen cyanide gas under ambient conditions), the extra methylene spacer in a β -hydroxy nitrile stabilizes the molecule against spontaneous HCN evolution.

However, we must look at its aliphatic analog, 3-hydroxypropanenitrile (CAS: 109-78-4), which is known to cause severe skin and eye irritation and poses systemic risks upon dermal absorption[3]. The addition of the lipophilic 2,3-dihydrobenzofuran moiety in our target compound significantly increases its partition coefficient (LogP). The Causality: Higher lipophilicity theoretically enhances the molecule's ability to permeate the lipid bilayer of the stratum corneum (human skin). Therefore, standard single-layer gloving is insufficient; stringent, multi-layered PPE is non-negotiable.

Mandatory PPE Matrix

The following quantitative matrix outlines the required PPE, specifically engineered to counteract the lipophilic and electrostatic risks associated with this benzofuran derivative.

PPE CategorySpecificationQuantitative MetricScientific Rationale (Causality)
Hand Protection Nitrile gloves (Double-layered) 0.11 mm thickness per layerProtects against lipophilic permeation. The inner glove acts as a breach indicator, ensuring a self-validating safety barrier if the outer glove tears.
Eye Protection Chemical safety gogglesANSI Z87.1 / EN166 certifiedPrevents ocular exposure to aerosolized particulates. Standard safety glasses lack orbital seals and are insufficient[3].
Body Protection Flame-resistant lab coat100% Nomex or treated cottonMitigates electrostatic discharge (ESD). Benzofuran powders can hold static charges; ESD can cause the fine powder to aerosolize and adhere to skin.
Respiratory Fume Hood (Primary) or N95/P100Face velocity: 80–100 fpmPrevents inhalation of crystalline dust. The dihydrobenzofuran moiety increases systemic absorption risks via mucous membranes.

Standard Operating Procedure: Handling & Execution

To ensure trustworthiness, every step in this protocol is designed as a self-validating system—meaning the successful completion of one step inherently verifies the safety of the next.

Phase 1: Pre-Operational Engineering Controls

  • Verify Containment: Ensure the Class II Type A2 chemical fume hood is operational. Validation: Check the digital monitor to confirm a face velocity between 80–100 feet per minute (fpm).

  • Clear the Deck: Remove incompatible chemicals, specifically strong acids, bases, and oxidizers, from the workspace to prevent cross-reactivity[3].

Phase 2: PPE Donning Sequence

  • Base Layer: Put on the flame-resistant lab coat, ensuring the knit cuffs are pulled tightly down to the wrists.

  • Ocular Seal: Don chemical splash goggles. Validation: Run a finger along the foam/rubber edge to verify there are no gaps between the goggles and your face.

  • Double-Gloving: Don the inner pair of nitrile gloves, tucking them under the lab coat cuffs. Don the outer pair of nitrile gloves, pulling them over the lab coat cuffs. This creates an overlapping physical barrier that prevents powder from migrating up the sleeve.

Phase 3: Material Manipulation

  • Static Mitigation: Use grounded, anti-static spatulas (e.g., PTFE-coated or grounded stainless steel) to manipulate the 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile.

  • Transfer: Weigh the compound directly into a pre-tared, sealable amber vial. Do not use open weigh boats , as ambient air currents within the hood can easily aerosolize the fine powder.

  • Solvent Addition: If preparing a stock solution, add the solvent slowly down the inner wall of the vial to minimize dust generation and exothermic localized heating.

Emergency Spill & Waste Disposal Plan

PPE_Workflow Start Start Handling Procedure Hood 1. Engineering Controls (Verify Fume Hood Flow) Start->Hood PPE 2. Don PPE (Double Gloves, Goggles, Coat) Hood->PPE Weighing 3. Weighing & Transfer (Use Anti-Static Tools) PPE->Weighing SpillCheck Spill Occurred? Weighing->SpillCheck SpillResp Emergency Spill Response (Isolate, Absorb, Report) SpillCheck->SpillResp Yes Dispose 4. Waste Disposal (Segregate from Acids) SpillCheck->Dispose No SpillResp->Dispose Doff 5. Doff PPE & Decontaminate Dispose->Doff End Procedure Complete Doff->End

Safety workflow for handling 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile.

Spill Response Protocol: If a solid spill occurs, do not dry sweep . Dry sweeping mechanically aerosolizes the intermediate, bypassing your fume hood's capture velocity. Instead, wet the powder with a compatible, low-volatility solvent (like isopropanol) to suppress dust. Cover with an inert absorbent pad, scoop into a hazardous waste container using a non-sparking tool, and wipe the area with a 10% bleach solution[3].

Disposal Causality: Segregate all nitrile-containing waste from strong acids. While β -hydroxy nitriles are highly stable compared to their α -counterparts, exposing them to strong aqueous acids at elevated temperatures can theoretically trigger hydrolysis, yielding irritating carboxylic acids, ammonium salts, or in rare catalytic scenarios, trace hydrogen cyanide[3]. Route all collected waste to a licensed hazardous waste incinerator.

References

  • Moldb. "1520293-45-1 | 3-(2,3-Dihydrobenzofuran-5-yl)-3-hydroxypropanenitrile - Moldb".
  • Fisher Scientific. "SAFETY DATA SHEET - Fisher Scientific (3-Hydroxypropionitrile)".
  • SynZeal. "Darifenacin Impurity E | 1797983-04-0 - SynZeal".

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.